2-Bromo-4-isopropylthiazole
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-4-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIPUVSYKDLNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-isopropylthiazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-isopropylthiazole, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development. It details a robust and efficient two-step synthetic pathway, commencing with the Hantzsch thiazole synthesis to yield 2-amino-4-isopropylthiazole, followed by a Sandmeyer-type bromination. The guide provides a meticulous, step-by-step experimental protocol for both synthetic stages and the subsequent purification. Furthermore, a thorough characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. Predicted and literature-derived spectral data are compiled to offer a complete analytical profile of this compound, ensuring scientific integrity and providing a reliable reference for researchers in the field.
Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. The incorporation of a thiazole nucleus can enhance the therapeutic efficacy of a molecule, improve its pharmacokinetic profile, and modulate its metabolic stability. Substituted thiazoles, such as this compound, serve as crucial building blocks in the synthesis of complex molecules with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The bromine atom at the 2-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space in drug discovery programs. The isopropyl group at the 4-position can contribute to favorable lipophilic interactions with target proteins.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the well-established Hantzsch thiazole synthesis to construct the core thiazole ring with an amino group at the 2-position and an isopropyl group at the 4-position.[4][5] This is followed by the conversion of the 2-amino group to a bromo group via a Sandmeyer-type reaction.[6][7][8] This strategic approach is advantageous due to the ready availability of the starting materials, the generally high yields of the reactions, and the straightforward purification procedures.
Caption: Overall synthetic pathway for this compound.
Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-isopropylthiazole
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[9][10][11] In this specific application, 1-bromo-3-methyl-2-butanone serves as the α-haloketone, and thiourea provides the thioamide component. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[12]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Materials:
-
1-Bromo-3-methyl-2-butanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in ethanol.
-
To this solution, add 1-bromo-3-methyl-2-butanone (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Dry the product under vacuum to obtain crude 2-amino-4-isopropylthiazole. The crude product can be further purified by recrystallization from ethanol if necessary.
Step 2: Sandmeyer Bromination of 2-Amino-4-isopropylthiazole
The Sandmeyer reaction is a versatile method for the conversion of an amino group on an aromatic ring to a variety of functional groups, including halogens.[13] The reaction proceeds via the formation of a diazonium salt from the primary amine, which is then decomposed in the presence of a copper(I) salt to yield the desired product.[8][14] In this synthesis, 2-amino-4-isopropylthiazole is diazotized using sodium nitrite in the presence of a strong acid, followed by the introduction of copper(I) bromide to facilitate the substitution of the diazonium group with a bromine atom.
Materials:
-
2-Amino-4-isopropylthiazole
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a beaker, dissolve 2-amino-4-isopropylthiazole (1.0 equivalent) in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise, allowing for the controlled evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are employed for this purpose.
Caption: Workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts for this compound are predicted based on the analysis of similar structures.[15][16]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 1H | Thiazole C5-H |
| ~3.0-3.2 | sept | 1H | -CH(CH₃)₂ |
| ~1.3-1.4 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | Thiazole C4 |
| ~135-140 | Thiazole C2 |
| ~110-115 | Thiazole C5 |
| ~30-35 | -CH(CH₃)₂ |
| ~22-25 | -CH(CH₃)₂ |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks) of approximately equal intensity.[17][18]
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion |
| 221/223 | [M]⁺ (Molecular ion) |
| 206/208 | [M - CH₃]⁺ |
| 178/180 | [M - C₃H₇]⁺ |
| 142 | [M - Br]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in the molecule. The characteristic absorption bands for the thiazole ring and the isopropyl group are expected in the IR spectrum.[19][20][21][22]
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3100 | C-H stretching (aromatic) |
| ~2970-2870 | C-H stretching (aliphatic) |
| ~1500-1600 | C=N and C=C stretching (thiazole ring) |
| ~1465, 1385 | C-H bending (isopropyl group) |
| ~700-800 | C-Br stretching |
Conclusion
This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a valuable intermediate in medicinal chemistry. The two-step process, involving a Hantzsch thiazole synthesis followed by a Sandmeyer bromination, is well-documented and provides good yields. The detailed experimental protocols and the comprehensive characterization data presented herein serve as a practical resource for researchers engaged in the synthesis and development of novel thiazole-based compounds. The provided analytical data, including predicted NMR, MS, and IR spectra, will aid in the unambiguous identification and quality control of the synthesized product, thereby facilitating its application in subsequent drug discovery and development efforts.
References
- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. jocpr.com [jocpr.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. byjus.com [byjus.com]
- 14. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-isopropylthiazole
This guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-4-isopropylthiazole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this document synthesizes information from analogous substituted thiazoles and bromo-derivatives to present a predictive yet robust spectroscopic profile. The methodologies and interpretations detailed herein are grounded in established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, offering a valuable resource for researchers engaged in the synthesis and characterization of novel thiazole-based compounds.
Introduction
Thiazole moieties are prevalent scaffolds in a wide array of biologically active compounds and functional materials. The introduction of a bromine atom and an isopropyl group onto the thiazole ring, as in this compound, significantly influences its electronic properties and reactivity, making it a potentially valuable building block in medicinal chemistry. Accurate structural elucidation through spectroscopic methods is paramount for any application. This guide explains the causality behind the expected spectral features, providing a framework for the verification of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of a novel thiazole derivative is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[1]
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the thiazole ring proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Thiazole-H (C5-H) | 7.0 - 7.5 | Singlet (s) | - | 1H |
| Isopropyl-CH | 3.0 - 3.5 | Septet (sept) | ~7.0 | 1H |
| Isopropyl-CH₃ | 1.2 - 1.5 | Doublet (d) | ~7.0 | 6H |
Causality of Chemical Shifts and Multiplicities:
-
Thiazole-H (C5-H): The proton at the C5 position of the thiazole ring is expected to resonate in the aromatic region. Its chemical shift is influenced by the electron-withdrawing effect of the adjacent sulfur atom and the nitrogen atom in the ring. The presence of the bromine atom at C2 will have a minor deshielding effect. It appears as a singlet as there are no adjacent protons to couple with.
-
Isopropyl-CH: The methine proton of the isopropyl group is adjacent to the electron-withdrawing thiazole ring, causing it to be deshielded and appear at a higher chemical shift compared to a typical aliphatic methine proton. It will be split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, where n=6).
-
Isopropyl-CH₃: The six methyl protons are equivalent and are shielded compared to the methine proton. They are split into a doublet by the adjacent methine proton (n+1 rule, where n=1).
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display five signals, one for each unique carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Br) | 140 - 150 |
| C4 (C-isopropyl) | 160 - 170 |
| C5 | 110 - 120 |
| Isopropyl-CH | 30 - 40 |
| Isopropyl-CH₃ | 20 - 25 |
Causality of Chemical Shifts:
-
C2 (C-Br): The carbon atom bonded to the electronegative bromine atom is significantly deshielded. The direct attachment to bromine results in a downfield shift.[2]
-
C4 (C-isopropyl): This carbon is part of the thiazole ring and is bonded to the isopropyl group. Its chemical environment within the heterocyclic ring leads to a downfield shift.
-
C5: The C5 carbon, bonded to a hydrogen, is expected to be the most shielded of the ring carbons.
-
Isopropyl-CH and -CH₃: These aliphatic carbons will appear in the upfield region of the spectrum, with the methine carbon being slightly more deshielded than the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[3]
Predicted IR Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the thiazole ring and the alkyl substituent.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (thiazole) | 3100 - 3000 | Medium |
| C-H stretching (isopropyl) | 2970 - 2870 | Strong |
| C=N stretching (thiazole) | 1620 - 1580 | Medium-Strong |
| C=C stretching (thiazole) | 1550 - 1450 | Medium-Strong |
| C-H bending (isopropyl) | 1470 - 1450 and 1385 - 1365 | Medium |
| C-S stretching (thiazole) | 800 - 600 | Medium-Weak |
| C-Br stretching | 600 - 500 | Medium-Strong |
Causality of Absorption Bands:
-
C-H Stretching: The C-H bonds of the thiazole ring will absorb at a slightly higher frequency than the aliphatic C-H bonds of the isopropyl group due to the sp² hybridization of the ring carbon.
-
Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are characteristic and appear in the fingerprint region. These absorptions confirm the presence of the heterocyclic core.[4]
-
Isopropyl Group Vibrations: The characteristic bending vibrations of the isopropyl group (gem-dimethyl) are expected around 1385-1365 cm⁻¹.
-
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at a low frequency due to the heavy mass of the bromine atom.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that often preserves the molecular ion.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.
-
Detection: An electron multiplier or other detector records the abundance of each ion.
Predicted MS Data and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 220/222 | Molecular ion (presence of ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |
| [M - CH₃]⁺ | 205/207 | Loss of a methyl radical from the isopropyl group |
| [M - C₃H₇]⁺ | 177/179 | Loss of the isopropyl radical |
| [C₄H₄NS]⁺ | 98 | Loss of bromine and the isopropyl group |
| [C₃H₇]⁺ | 43 | Isopropyl cation |
Causality of Fragmentation:
-
Molecular Ion: The molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[6]
-
Loss of Methyl and Isopropyl Radicals: The fragmentation of the isopropyl group is a common pathway. The loss of a methyl radical is a favorable process, leading to a stable secondary carbocation. The loss of the entire isopropyl group is also expected.
-
Formation of [C₃H₇]⁺: The isopropyl cation is a stable secondary carbocation and is expected to be an abundant peak in the spectrum.
Diagram of the Predicted Mass Spectrometry Fragmentation Pathway:
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile for this compound based on the established principles of NMR, IR, and MS, and by drawing analogies from related chemical structures. The provided experimental protocols and the in-depth interpretation of the expected spectral data serve as a robust framework for researchers to confirm the successful synthesis and purification of this compound. The causality-driven explanations for the spectral features aim to enhance the understanding of structure-property relationships in substituted thiazole systems, thereby aiding in the development of new molecules with desired chemical and biological properties.
References
- 1. rsc.org [rsc.org]
- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 4. chemijournal.com [chemijournal.com]
- 5. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Reactivity Profile of the 2-Bromo-4-isopropylthiazole Scaffold
Introduction: The Strategic Value of the 2-Bromo-4-isopropylthiazole Core
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for drug design. The this compound scaffold represents a particularly valuable building block. The bromine atom at the C2 position serves as a versatile synthetic handle, while the isopropyl group at C4 provides a lipophilic anchor that can be crucial for modulating pharmacokinetic properties.
The C2 position of the thiazole ring is inherently electron-deficient, a consequence of the inductive electron withdrawal by both the nitrogen and sulfur heteroatoms. This electronic characteristic makes the C2-Br bond highly susceptible to a range of transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange. This guide provides a comprehensive exploration of this reactivity, offering not just protocols but the underlying strategic reasoning to empower researchers in their synthetic endeavors.
High-Level Reactivity Overview
The this compound scaffold is a versatile platform for the introduction of diverse functionalities. The primary modes of reactivity are centered around the C2-Br bond, with secondary reactivity observed at the C5 position. The diagram below illustrates the key transformations discussed in this guide.
Caption: Key synthetic transformations of the this compound scaffold.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for functionalizing the this compound core. These methods offer broad functional group tolerance and reliable C-C and C-N bond formation.[1][2] The general principle involves the reaction of the aryl bromide with an organometallic or amine coupling partner in the presence of a palladium catalyst, a ligand, and a base.
Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a premier method for synthesizing biaryl and heteroaryl-aryl structures.[3] For the this compound scaffold, this allows for the direct installation of various aryl or heteroaryl substituents.
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often accelerate the rate-limiting reductive elimination step, leading to higher yields and broader substrate scope.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (e.g., 4:1 ratio), via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at a temperature ranging from 80 °C to 110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate). Filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with a vast array of primary and secondary amines.[1][7] This reaction is exceptionally valuable for synthesizing 2-amino-4-isopropylthiazole derivatives, which are common motifs in pharmacologically active compounds.
Causality Behind Experimental Choices: The success of this reaction hinges on the catalyst system. The combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial.[1] These bulky ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium dimers.[1] The choice of base is also critical; strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically required to deprotonate the amine and facilitate its entry into the catalytic cycle.[7][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a positive pressure of argon, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane) under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Heat the reaction mixture at a temperature typically ranging from 80 °C to 110 °C.
-
Monitoring & Work-up: Monitor the reaction for 4-24 hours.[9] Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.[9]
Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira reaction provides a direct route to 2-alkynyl-4-isopropylthiazoles by coupling the C2-Br bond with a terminal alkyne.[10][11] This transformation is highly valuable for creating rigid linkers in molecular scaffolds and for accessing further chemical diversity.
Mechanistic Insight: The reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst.[12] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[10] Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a suitable base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent. Add the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.[14]
Stille and Negishi Couplings
While often requiring the pre-formation of organometallic reagents, the Stille (organotin) and Negishi (organozinc) couplings offer powerful alternatives for C-C bond formation, especially when functional group tolerance is a concern.
-
Stille Coupling: Utilizes organostannanes, which are stable to air and moisture. The reaction mechanism is similar to Suzuki, but the toxicity of tin reagents is a significant drawback.[15][16]
-
Negishi Coupling: Employs highly reactive organozinc reagents, allowing for reactions under very mild conditions.[17][18] However, these reagents are sensitive to air and moisture, requiring stringent anhydrous techniques.[17] The Negishi coupling is particularly effective for introducing alkyl groups.[19]
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki | R-B(OH)₂ / R-B(OR)₂ | Stable, low toxicity reagents; vast commercial availability. | Base-sensitive functional groups can be an issue. |
| Stille | R-Sn(Alkyl)₃ | High functional group tolerance; stable reagents.[15] | Toxic tin byproducts; purification can be difficult.[16] |
| Negishi | R-ZnX | Highly reactive; mild conditions; good for alkyl groups.[19] | Air and moisture sensitive; requires inert atmosphere.[17] |
| Buchwald-Hartwig | R₂NH / RNH₂ | Direct C-N bond formation; broad amine scope. | Requires specific, often expensive, ligands. |
| Sonogashira | R-C≡CH | Direct C-alkyne bond formation; mild conditions. | Risk of alkyne homocoupling; copper toxicity. |
Metal-Halogen Exchange: Generating Thiazole-Based Nucleophiles
Metal-halogen exchange is a powerful strategy for reversing the polarity of the C2 carbon, transforming it from an electrophilic site into a potent nucleophile.[20][21] This allows for the formation of C-C or C-heteroatom bonds through reaction with a wide range of electrophiles.
Lithiation via Lithium-Halogen Exchange
Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures results in a rapid bromine-lithium exchange.[21][22]
Mechanistic Insight: The reaction is believed to proceed through an "ate-complex" intermediate.[21][23] The equilibrium favors the formation of the more stable organolithium species. Since an sp²-hybridized carbanion (the 2-lithiothiazole) is more stable than an sp³-hybridized carbanion (the alkyl group of the butyllithium), the exchange is thermodynamically favorable.[20] Performing the reaction at very low temperatures (typically -78 °C) is critical to prevent side reactions, such as attack of the highly basic organolithium reagent on other parts of the molecule.[24]
Caption: Workflow for lithiation and electrophilic quench.
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and rubber septum, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.1 eq.) in anhydrous THF dropwise.
-
Warming & Quench: After stirring at -78 °C for a specified time (e.g., 1-3 hours), slowly warm the reaction to room temperature and quench by the careful addition of a saturated aqueous NH₄Cl solution.
-
Work-up & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.[25][26]
Grignard Reagent Formation
The formation of a Grignard reagent offers an alternative to lithiation, often with better tolerance for certain functional groups.[27] This involves the reaction of this compound with magnesium metal.
Causality Behind Experimental Choices: The key challenge in Grignard formation is initiation.[28] The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide. Chemical activation (e.g., with a small crystal of iodine or 1,2-dibromoethane) or mechanical activation (crushing the turnings) is necessary to expose a fresh metal surface.[28][29] The reaction must be conducted in an anhydrous ether solvent (e.g., THF or diethyl ether), which is crucial for stabilizing the resulting Grignard reagent.[29]
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, direct displacement of the bromide by a potent nucleophile via the SNAr mechanism is also possible, though it often requires harsh conditions.[9][30] The thiazole ring itself is electron-deficient, which facilitates nucleophilic attack and helps stabilize the intermediate Meisenheimer complex.[9][31] This pathway is most effective with strong, nitrogen-based nucleophiles under thermal conditions.[9]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Negishi Coupling | NROChemistry [nrochemistry.com]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. grokipedia.com [grokipedia.com]
- 21. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 22. ethz.ch [ethz.ch]
- 23. m.youtube.com [m.youtube.com]
- 24. acs.org [acs.org]
- 25. researchgate.net [researchgate.net]
- 26. scite.ai [scite.ai]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. community.wvu.edu [community.wvu.edu]
- 29. leah4sci.com [leah4sci.com]
- 30. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 31. masterorganicchemistry.com [masterorganicchemistry.com]
Structural elucidation and conformational analysis of 2-Bromo-4-isopropylthiazole
An In-depth Technical Guide for the Structural Elucidation and Conformational Analysis of 2-Bromo-4-isopropylthiazole
Executive Summary
This technical guide provides a comprehensive framework for the complete structural and conformational characterization of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the importance of the substituted thiazole scaffold, a precise understanding of this molecule's three-dimensional structure and dynamic behavior is paramount for predicting its interactions with biological targets. This document outlines a multi-technique, synergistic approach, integrating chemical synthesis, advanced spectroscopic methods, and computational modeling. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to establish molecular connectivity and solid-state structure. Furthermore, we detail a robust workflow for computational conformational analysis to map the molecule's potential energy landscape and identify its most stable conformers. This guide is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but the strategic rationale behind experimental choices to ensure scientific integrity and generate a holistic, validated molecular profile.
Introduction: The Strategic Importance of Substituted Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. The introduction of specific substituents—such as a bromine atom at the 2-position and an isopropyl group at the 4-position—serves to precisely modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.
-
Bromine Substitution: Halogen atoms, particularly bromine, are known to form halogen bonds, which are increasingly recognized as significant non-covalent interactions in protein-ligand binding. Bromination can also influence the electronic distribution within the thiazole ring and serve as a synthetic handle for further chemical modification.
-
Isopropyl Substitution: The bulky, lipophilic isopropyl group can establish crucial van der Waals interactions within a receptor's binding pocket and can influence the molecule's overall conformation by introducing steric constraints.
Therefore, a definitive elucidation of the structure of this compound is not merely an academic exercise. It is a critical prerequisite for understanding its Structure-Activity Relationship (SAR) and for rationally designing next-generation analogs with improved potency and selectivity. This guide provides the strategic and technical framework to achieve this goal.
Proposed Synthesis and Characterization
A robust and unambiguous structural analysis begins with the synthesis of a pure, well-characterized sample. We propose a plausible and efficient synthetic pathway based on established heterocyclic chemistry principles.
Proposed Synthetic Pathway
The synthesis can be approached via a Sandmeyer-type reaction from a readily available 2-aminothiazole precursor. This method offers high yields and regiochemical control.
Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-isopropylthiazole. This foundational reaction involves the condensation of 3-Bromo-4-methyl-2-pentanone (an α-haloketone) with thiourea.[1] The α-haloketone can be synthesized by the bromination of 4-methyl-2-pentanone.
Step 2: Diazotization and Bromination (Sandmeyer-type Reaction). The resulting 2-Amino-4-isopropylthiazole is then converted to the target this compound. This transformation is analogous to the synthesis of 2-bromo-4-phenylthiazole and involves diazotization of the amino group with a nitrite source, followed by displacement with a bromide salt, often using a copper(I) bromide catalyst.[2]
Workflow for Synthesis and Purification
The following diagram illustrates the logical flow from starting materials to the purified final compound.
Caption: Workflow for the synthesis and purification of this compound.
Part I: Structural Elucidation - Unraveling the Connectivity
With a purified sample in hand, the primary objective is to confirm its covalent structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose in solution, while X-ray crystallography provides the definitive structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is chosen because it provides atom-specific information about the chemical environment and connectivity of nuclei (¹H, ¹³C). By analyzing chemical shifts, coupling constants, and through-bond correlations, we can piece together the molecular puzzle with high confidence.
3.1.1. Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) for this compound, based on established data for thiazole derivatives and substituent effects.[3][4][5][6]
| Assignment | Technique | Predicted δ (ppm) | Expected Multiplicity & Coupling (J) | Rationale |
| H5 | ¹H NMR | 7.0 - 7.5 | s (singlet) | Aromatic proton on the electron-rich thiazole ring. |
| -CH(CH₃)₂ | ¹H NMR | 3.0 - 3.5 | sept (septet), J ≈ 7 Hz | Methine proton deshielded by the thiazole ring, coupled to 6 methyl protons. |
| -CH(CH₃)₂ | ¹H NMR | 1.2 - 1.5 | d (doublet), J ≈ 7 Hz | Six equivalent methyl protons coupled to the methine proton. |
| C2 | ¹³C NMR | 135 - 145 | - | Carbon bearing the bromine atom; significant downfield shift. |
| C4 | ¹³C NMR | 155 - 165 | - | Carbon attached to the isopropyl group; deshielded by nitrogen and sulfur. |
| C5 | ¹³C NMR | 115 - 125 | - | Protonated carbon of the thiazole ring. |
| -CH(CH₃)₂ | ¹³C NMR | 30 - 35 | - | Isopropyl methine carbon. |
| -CH(CH₃)₂ | ¹³C NMR | 20 - 25 | - | Isopropyl methyl carbons. |
3.1.2. Experimental Protocols
Protocol 1: Acquiring 1D NMR Spectra (¹H, ¹³C)
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.
-
¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for good signal-to-noise.
-
¹³C Spectrum Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate them using the TMS signal. Integrate the ¹H signals to determine proton ratios.
Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)
-
Rationale: While 1D spectra provide the list of "parts," 2D spectra reveal how they are connected.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling relationships (e.g., confirms the isopropyl methine is coupled to the methyl protons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting molecular fragments (e.g., correlating the isopropyl methine proton to C4 and C5 of the thiazole ring).
-
-
Acquisition: Using the same sample, run standard 2D pulse programs for COSY, HSQC, and HMBC experiments. These are typically pre-configured on modern spectrometers.
-
Analysis: Analyze the cross-peaks in the resulting spectra to build and confirm the complete covalent structure of the molecule.
Single-Crystal X-ray Crystallography
Causality: While NMR provides the structure in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule in the solid state. It is the gold standard for determining precise bond lengths, bond angles, and intermolecular packing, which can reveal interactions like halogen bonding.[7][8][9]
Protocol 3: Crystal Growth and Structure Determination
-
Crystal Growth: The key, and often most challenging, step is to grow a single, diffraction-quality crystal.
-
Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Screening: Screen various solvents and temperatures to find optimal crystallization conditions.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The instrument will then rotate the crystal while irradiating it with a monochromatic X-ray beam, collecting the positions and intensities of the diffracted spots.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
Computational software is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms.
-
The atomic model is then refined against the experimental data to achieve the best possible fit, yielding the final, precise molecular structure.
-
Part II: Conformational Analysis - Mapping the 3D Landscape
Structural elucidation defines the "what," while conformational analysis defines the "how" a molecule exists and flexes in three-dimensional space. For this compound, the key degree of freedom is the rotation around the C4-C(isopropyl) single bond.
Computational Modeling
Causality: Computational chemistry provides a powerful and cost-effective method to explore the entire potential energy surface of a molecule.[10][11] It allows us to identify all low-energy (i.e., populated) conformers and determine the energy barriers separating them, which is often difficult to measure experimentally.
Protocol 4: Conformational Search and Energy Minimization
-
Initial Structure Generation: Build a 3D model of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic search by rotating the C4-C(isopropyl) dihedral angle. A systematic search rotating in 10-15° increments is often sufficient for a single rotatable bond.
-
Geometry Optimization and Energy Calculation: For each starting geometry, perform a full geometry optimization and frequency calculation.
-
Level of Theory: A robust and widely accepted method is Density Functional Theory (DFT) using the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p). This provides a good balance of accuracy and computational efficiency for organic molecules.
-
-
Analysis:
-
Identify all unique, energy-minimized conformers.
-
Confirm that all are true minima by ensuring there are no imaginary frequencies.
-
Calculate the relative energies (ΔE or ΔG) of the conformers to predict their Boltzmann population at room temperature.
-
Analyze the geometric parameters (dihedral angles, bond lengths) of the most stable conformers.
-
Computational Workflow Diagram
Caption: Workflow for computational conformational analysis.
Dynamic NMR (DNMR) Spectroscopy
Causality: If the energy barrier to rotation between conformers is sufficiently high (typically 5-20 kcal/mol), the process can be observed on the NMR timescale.[12][13] By cooling the sample, one can slow this rotation from a fast exchange regime (averaged signals) to a slow exchange regime (distinct signals for each conformer), allowing for experimental validation of the computational results.
Protocol 5: Variable-Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare a sample as in Protocol 1, but use a solvent with a low freezing point (e.g., deuterated methanol or dichloromethane).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Cooling and Acquisition: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.
-
Analysis: Monitor the spectra for changes, particularly the broadening and eventual splitting (decoalescence) of the isopropyl methyl proton signals, which are expected to be the most sensitive reporters of slowed rotation.
-
Coalescence Temperature: If decoalescence is observed, the temperature at which the two distinct signals merge into one broad peak is the coalescence temperature (Tc). This value can be used with the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier.
Integrated Structural Profile and Conclusion
The true power of this guide lies in the integration of all data streams. The NMR data confirms the molecular graph, the X-ray data provides a precise solid-state reference structure, and the computational and DNMR studies map the molecule's dynamic behavior in solution. By synthesizing these results, one can construct a high-confidence, multi-faceted model of this compound.
This detailed structural and conformational knowledge is indispensable for modern drug discovery. It provides the essential foundation for understanding SAR, performing accurate molecular docking simulations, and guiding the rational design of new chemical entities with enhanced therapeutic potential. The methodologies described herein represent a self-validating system, ensuring that the final structural assignment is robust, reliable, and grounded in sound scientific principles.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 7. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 11. Computational Heterocyclic Chemistry [ch.ic.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Conformational analysis of A and B rings in 2-, 4-, and 6-bromosubstituted steroidal 4-en-3-ones by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of Substituted Thiazoles: From Classic Reactions to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] Beyond the realm of medicine, thiazole-based molecules are finding increasing application in the development of functional materials such as conductive polymers and fluorescent dyes.[6] This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for constructing substituted thiazoles, from time-honored classical methods to cutting-edge modern techniques.
I. Classical Approaches to Thiazole Ring Construction
The foundational methods for thiazole synthesis, developed in the late 19th and early 20th centuries, remain relevant and widely practiced in both academic and industrial laboratories.
The Hantzsch Thiazole Synthesis: A Timeless Condensation
The Hantzsch synthesis, first reported in 1887, is arguably the most well-known and versatile method for preparing thiazoles.[7][8] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. The inherent simplicity and generally high yields of this method have contributed to its enduring popularity.
Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of a halo-ketone or halo-aldehyde allows for the introduction of substituents at the C4- and C5-positions of the thiazole ring, while the thioamide determines the substituent at the C2-position.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [8]
-
Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate solution.
-
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Add methanol as the solvent and stir the mixture.
-
Heat the reaction mixture to reflux for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
-
Self-Validation: The purity of the resulting 2-amino-4-phenylthiazole can be assessed by its melting point and spectroscopic techniques such as NMR and IR spectroscopy. The crude product is often of sufficient purity for subsequent reactions.
Scope and Limitations: The Hantzsch synthesis is compatible with a wide range of functional groups on both the α-halocarbonyl and thioamide starting materials, allowing for the synthesis of a diverse library of substituted thiazoles.[9] However, the use of lachrymatory and toxic α-halocarbonyl compounds can be a drawback. The reaction conditions may also be harsh for sensitive substrates.
Table 1: Scope of the Hantzsch Thiazole Synthesis - Representative Examples
| α-Halocarbonyl Compound | Thioamide | Product | Yield (%) | Reference |
| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | ~85 | [10] |
| 2-Bromopropiophenone | Thiobenzamide | 2,5-Diphenyl-4-methylthiazole | ~90 | [10] |
| Ethyl bromopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate | ~80 | [9] |
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles, a class of compounds that are valuable intermediates in the synthesis of purines and other biologically active molecules.[11] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioic acids, or their esters.[4]
Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 5-aminothiazole ring. The choice of the sulfur-containing reagent determines the substituent at the C2-position. For instance, using carbon disulfide yields a 2-mercapto-5-aminothiazole.
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole [12]
-
Materials: Aminoacetonitrile hydrochloride, Carbon disulfide, Pyridine, Ethanol.
-
Procedure:
-
Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a mixture of ethanol and pyridine.
-
Add carbon disulfide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Self-Validation: The structure and purity of the product can be confirmed by spectroscopic analysis (NMR, IR, Mass Spectrometry) and by comparing its melting point to the literature value.
Scope and Limitations: The Cook-Heilbron synthesis is particularly useful for preparing 5-aminothiazoles with various substituents at the C2 and C4 positions.[11] The reaction conditions are generally mild. However, the scope of α-aminonitriles can be limited, and the handling of odorous sulfur compounds requires appropriate safety precautions.
The Gabriel Synthesis: A Route to 2,5-Disubstituted Thiazoles
The Gabriel synthesis of thiazoles involves the reaction of an α-acylaminoketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[12][13][14] This method provides access to 2,5-disubstituted thiazoles.
Mechanism and Rationale: The reaction proceeds through the thionation of the amide and ketone carbonyl groups of the α-acylaminoketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The acyl group of the starting material becomes the substituent at the C2-position, while the R group of the ketone moiety is found at the C5-position.
Experimental Protocol: Synthesis of 2,5-Dimethylthiazole [13]
-
Materials: N-(2-oxopropyl)acetamide, Phosphorus pentasulfide, Pyridine (as solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-(2-oxopropyl)acetamide (1.0 eq) in pyridine.
-
Carefully add phosphorus pentasulfide (0.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
-
Self-Validation: The identity and purity of the 2,5-dimethylthiazole can be confirmed by comparing its boiling point and spectroscopic data (¹H NMR, ¹³C NMR) with known values.
Scope and Limitations: The Gabriel synthesis is a useful method for preparing 2,5-disubstituted thiazoles.[12] However, the reaction often requires high temperatures and the use of stoichiometric amounts of a thionating agent, which can lead to the formation of byproducts and make purification challenging. The scope of the reaction can be limited by the availability of the α-acylaminoketone starting materials.
II. Modern Synthetic Methodologies
In recent years, the drive for more efficient, sustainable, and diverse synthetic routes has led to the development of several modern methods for thiazole synthesis. These approaches often offer advantages in terms of reaction times, yields, and functional group tolerance.
Microwave-Assisted Thiazole Synthesis: Accelerating the Classics
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods.[15][16][17] The Hantzsch thiazole synthesis is particularly well-suited for microwave assistance.
Rationale and Advantages: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to faster reaction rates. This can minimize the formation of side products and allow for the use of less reactive starting materials. Solvent-free conditions can sometimes be employed, further enhancing the green credentials of this method.[18]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles [10]
-
Materials: Substituted acetophenone, Thiourea, Iodine, Ethanol.
-
Procedure:
-
In a microwave-safe reaction vessel, mix the substituted acetophenone (1.0 eq), thiourea (2.0 eq), and a catalytic amount of iodine.
-
Add a small amount of ethanol as the solvent.
-
Irradiate the mixture in a microwave reactor at a specified power and temperature for a short period (typically 5-15 minutes).
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
-
-
Self-Validation: The product can be characterized by its melting point and spectroscopic data. A direct comparison of the yield and reaction time with the conventional heating method will highlight the efficiency of the microwave-assisted approach.
Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis
| Substrate | Method | Time | Yield (%) | Reference |
| 4-Chloroacetophenone & Thiourea | Conventional (reflux in ethanol) | 8 h | 75 | [16] |
| 4-Chloroacetophenone & Thiourea | Microwave (ethanol, 90°C) | 30 min | 92 | [16] |
| 4-Methoxyacetophenone & Thiourea | Conventional (reflux in ethanol) | 12 h | 68 | [15] |
| 4-Methoxyacetophenone & Thiourea | Microwave (DMF, 120°C) | 10 min | 89 | [15] |
Palladium-Catalyzed C-H Activation/Arylation: A Modern Approach to Functionalization
Direct C-H bond activation and functionalization have revolutionized the synthesis of complex organic molecules by offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[19][20] Palladium-catalyzed C-H arylation has been successfully applied to the thiazole ring, allowing for the direct introduction of aryl groups at specific positions.[21]
Mechanism and Rationale: The reaction typically involves the coordination of a palladium catalyst to the thiazole ring, followed by the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active catalyst. The regioselectivity of the arylation (C2, C4, or C5) can often be controlled by the choice of ligands, bases, and reaction conditions.
Experimental Protocol: Palladium-Catalyzed C5-Arylation of 2-Phenylthiazole [11]
-
Materials: 2-Phenylthiazole, 4-Bromotoluene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Cesium carbonate (Cs₂CO₃), N,N-Dimethylacetamide (DMA).
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-phenylthiazole (1.0 eq), 4-bromotoluene (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous DMA as the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for several hours until the starting material is consumed (monitored by GC-MS or TLC).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purify the product by column chromatography on silica gel.
-
-
Self-Validation: The structure of the 5-aryl-2-phenylthiazole product can be unequivocally determined by ¹H and ¹³C NMR spectroscopy, including 2D NMR techniques (COSY, HMQC, HMBC) to confirm the connectivity.
Scope and Limitations: Palladium-catalyzed C-H arylation of thiazoles has been shown to be tolerant of a variety of functional groups on both the thiazole and the aryl halide.[20] However, optimizing the reaction conditions to achieve high regioselectivity can be challenging. The cost of the palladium catalyst can also be a consideration for large-scale synthesis.
III. Visualization of Key Synthetic Pathways
To better illustrate the core transformations in thiazole synthesis, the following diagrams depict the fundamental reaction mechanisms.
Caption: The Hantzsch Thiazole Synthesis Workflow.
Caption: The Cook-Heilbron Synthesis Workflow.
IV. Applications in Drug Development and Materials Science
The versatility of the thiazole scaffold is evident in its widespread presence in a diverse array of pharmaceuticals and functional materials.
In Drug Development:
-
Anticancer Agents: The thiazole ring is a key component of numerous anticancer drugs. For example, Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole moiety. The structural activity relationship (SAR) studies of thiazole derivatives have revealed that substitutions at various positions on the ring can significantly modulate their anticancer activity.[2][3]
-
Antiviral Agents: Ritonavir, an important antiretroviral medication used to treat HIV/AIDS, contains two thiazole rings in its structure.[22] The synthesis of the thiazole-containing fragments of Ritonavir is a critical aspect of its overall manufacturing process.
-
Antibacterial Agents: Many antibiotics, including some cephalosporins, incorporate a thiazole ring. The development of novel thiazole derivatives continues to be an active area of research in the fight against antibiotic resistance.[4][21]
In Materials Science:
-
Conductive Polymers: Polymers containing thiazole units in their backbone have been investigated for their potential as conductive materials. The electron-rich nature of the thiazole ring can facilitate charge transport along the polymer chain.[6]
-
Dyes and Pigments: The rigid and planar structure of some thiazole derivatives, combined with their extended π-systems, makes them suitable for use as dyes and pigments with interesting photophysical properties.
V. Conclusion
The synthesis of substituted thiazoles is a rich and evolving field of organic chemistry. From the robust and reliable classical methods of Hantzsch, Cook-Heilbron, and Gabriel to the rapid and efficient modern techniques involving microwave irradiation and palladium-catalyzed C-H activation, chemists have a powerful arsenal of tools at their disposal to construct this important heterocyclic scaffold. The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new thiazole-containing molecules with enhanced therapeutic properties and novel applications in materials science, further solidifying the thiazole ring's status as a truly privileged structure.
VI. References
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. --INVALID-LINK--
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. --INVALID-LINK--
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Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. --INVALID-LINK--
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Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. PubMed. --INVALID-LINK--
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Synthesis and antiviral activity of new pyrazole and thiazole derivatives. PubMed. --INVALID-LINK--
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Thiazole-based polymers: Synthesis, characterization and electronic structure. Synthetic Metals. --INVALID-LINK--
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Palladium-Catalyzed C-H functionalization of heteroarenes with aryl bromides and chlorides. PubMed. --INVALID-LINK--
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Benzothiazole Moiety and Its Derivatives as Antiviral Agents. MDPI. --INVALID-LINK--
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. --INVALID-LINK--
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed. --INVALID-LINK--
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Cook–Heilbron thiazole synthesis. Wikipedia. --INVALID-LINK--
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The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. PMC. --INVALID-LINK--
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Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. --INVALID-LINK--
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Microwave Assisted Synthesis of Thiazole via Acetophenones. ResearchGate. --INVALID-LINK--
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Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies. PubMed. --INVALID-LINK--
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. --INVALID-LINK--
-
Palladium-Catalyzed C-H activation of 2-Amino thiazol and Maleimide to synthesize pharmacologically active compounds. Higher Education Commission, Pakistan. --INVALID-LINK--
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. --INVALID-LINK--
-
(PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. --INVALID-LINK--
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. NIH. --INVALID-LINK--
-
Hantzsch Thiazole Synthesis. Chem Help ASAP. --INVALID-LINK--
-
Full article: Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis. --INVALID-LINK--
-
Hantzsch Thiazole Synthesis. SynArchive. --INVALID-LINK--
-
Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. YouTube. --INVALID-LINK--
-
Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Benchchem. --INVALID-LINK--
-
Cook-Heilbron thiazole synthesis | Request PDF. ResearchGate. --INVALID-LINK--
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. --INVALID-LINK--
-
File:Cook heilbron thiazole synthesis png.png. Wikimedia Commons. --INVALID-LINK--
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. --INVALID-LINK--
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. --INVALID-LINK--
-
Palladium-catalyzed C-H functionalization of heteroarenes with aryl bromides and chlorides. PubMed. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. --INVALID-LINK--
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. --INVALID-LINK--
-
Palladium-Catalyzed Transient Chirality Transfer and Atroposelective C-H Functionalization to Access Quaternary Stereocenters. PubMed. --INVALID-LINK--
-
Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. --INVALID-LINK--
-
Robinson–Gabriel thiazole synthesis.. ResearchGate. --INVALID-LINK--
-
Heterogenous Palladium‐Catalyzed C H Functionalization Reactions. ResearchGate. --INVALID-LINK--
-
Robinson–Gabriel synthesis. Wikipedia. --INVALID-LINK--
-
The Gabriel Synthesis. Chemistry Steps. --INVALID-LINK--
-
Robinson-Gabriel Synthesis. SynArchive. --INVALID-LINK--
-
Synthesis of Substituted 1,3,4-Thiadiazoles Using Lawesson′s Reagent.. ResearchGate. --INVALID-LINK--
-
The Gabriel Synthesis. Master Organic Chemistry. --INVALID-LINK--
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. --INVALID-LINK--
-
Gabriel Synthesis. Chemistry LibreTexts. --INVALID-LINK--
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
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- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
Exploring the Synthetic Precursors for 2-Bromo-4-isopropylthiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-isopropylthiazole stands as a pivotal heterocyclic building block in contemporary medicinal chemistry. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. The inherent reactivity of the C-Br bond, coupled with the electronic nature of the thiazole ring and the lipophilic character of the isopropyl group, provides a unique scaffold for molecular elaboration, primarily through metal-catalyzed cross-coupling reactions.
This technical guide, crafted from the perspective of a Senior Application Scientist, offers a comprehensive exploration of the synthetic pathways leading to this compound. Moving beyond a mere recitation of procedures, this document delves into the causality behind experimental choices, providing field-proven insights into the selection of precursors and reaction conditions. The aim is to furnish researchers, scientists, and drug development professionals with a robust and validated knowledge base to confidently and efficiently synthesize this key intermediate.
Strategic Synthetic Approaches
The retrosynthetic analysis of this compound reveals two principal strategies for its construction. The choice between these routes is a critical decision, influenced by factors such as the availability of starting materials, scalability, cost-effectiveness, and safety considerations.
-
De Novo Ring Construction: This approach involves the assembly of the thiazole core from acyclic precursors, followed by the requisite functionalization. The Hantzsch thiazole synthesis is the archetypal example of this strategy.
-
Functionalization of a Pre-formed Thiazole Core: This strategy commences with a pre-existing thiazole derivative, which is then elaborated through the introduction of the isopropyl and bromo substituents.
This guide will provide a detailed examination of the most practical and widely employed methodologies within these strategic frameworks.
Route 1: The Hantzsch Thiazole Synthesis: A Classic Convergent Approach
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, offers a reliable and time-tested method for the construction of the thiazole nucleus. This pathway involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 1-bromo-3-methyl-2-butanone and thiourea.
Step 1: Synthesis of the α-Haloketone Precursor: 1-Bromo-3-methyl-2-butanone
The preparation of 1-bromo-3-methyl-2-butanone is the inaugural and critical step in this synthetic sequence. It is typically synthesized via the α-bromination of 3-methyl-2-butanone.
Mechanistic Insights and Experimental Considerations: The α-bromination of ketones can be conducted under either acidic or basic conditions. However, acid-catalyzed bromination is generally the method of choice as it proceeds through a well-defined enol intermediate, which allows for greater control and minimizes the formation of polybrominated byproducts.
Detailed Experimental Protocol for the Synthesis of 1-Bromo-3-methyl-2-butanone:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. 3-methyl-2-butanone (1.0 equivalent) is dissolved in a suitable solvent, such as methanol or glacial acetic acid.
-
Bromination: The solution is cooled in an ice bath. A solution of bromine (1.0 equivalent) in the same solvent is added dropwise from the dropping funnel over a period of 1-2 hours. The gradual disappearance of the characteristic reddish-brown color of bromine serves as a visual indicator of the reaction's progress.
-
Aqueous Work-up: Upon completion of the addition, the reaction mixture is allowed to stir at room temperature for an additional hour. The mixture is then carefully poured into a beaker containing ice-cold water. The product is extracted into an organic solvent like diethyl ether or dichloromethane.
-
Purification: The combined organic extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine. The organic layer is then dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude 1-bromo-3-methyl-2-butanone is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Step 2: Hantzsch Cyclocondensation to form 2-Amino-4-isopropylthiazole
The synthesized α-haloketone is then subjected to a cyclocondensation reaction with thiourea to construct the desired thiazole ring.
Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of 1-bromo-3-methyl-2-butanone. This is followed by an intramolecular cyclization and a subsequent dehydration step to afford the aromatic 2-amino-4-isopropylthiazole.
Detailed Experimental Protocol for the Synthesis of 2-Amino-4-isopropylthiazole:
-
Reaction Setup: Thiourea (1.1 equivalents) is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Condensation: 1-Bromo-3-methyl-2-butanone (1.0 equivalent) is added to the ethanolic solution of thiourea. The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the reaction mixture to ambient temperature, the solvent is removed in vacuo. The resulting residue is taken up in water and neutralized with a mild base, such as a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 2-amino-4-isopropylthiazole can be purified by either recrystallization or flash column chromatography on silica gel.
Step 3: Diazotization and Sandmeyer Reaction to Yield this compound
The final transformation in this sequence is the conversion of the 2-amino functionality to a bromo group. This is accomplished through a Sandmeyer-type reaction, a robust method for the transformation of aryl amines.
Mechanism: The 2-amino group is first converted to a diazonium salt by treatment with a nitrosating agent, typically sodium nitrite, in the presence of a strong mineral acid like hydrobromic acid. The resulting diazonium salt is then catalytically decomposed by copper(I) bromide, which facilitates the displacement of the diazonium group by a bromide ion, liberating nitrogen gas in the process.
Detailed Experimental Protocol for the Synthesis of this compound:
-
Diazotization: 2-Amino-4-isopropylthiazole (1.0 equivalent) is dissolved in an aqueous solution of 48% hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Sandmeyer Reaction: In a separate reaction vessel, a solution of copper(I) bromide (CuBr) in 48% HBr is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the CuBr solution. The evolution of nitrogen gas is a positive indication that the reaction is proceeding.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 1-2 hours. The mixture is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by flash column chromatography or vacuum distillation.
Visual Representation of the Hantzsch Synthesis Pathway
Caption: Synthetic pathway to this compound via Hantzsch synthesis.
Route 2: Late-Stage Functionalization via Cross-Coupling
An alternative and more convergent strategy involves the late-stage introduction of the isopropyl group onto a pre-functionalized thiazole ring. This approach often begins with 2,4-dibromothiazole, a commercially available starting material.
Key Precursor: 2,4-Dibromothiazole
The commercial availability of 2,4-dibromothiazole can render this route highly attractive, especially for rapid analog synthesis. For large-scale campaigns, its preparation via the direct bromination of thiazole can be considered, although this requires careful control over the reaction conditions to achieve the desired regioselectivity.
Regioselective Introduction of the Isopropyl Group via Kumada Cross-Coupling
The isopropyl moiety can be installed at the C4-position of the thiazole ring through a palladium-catalyzed Kumada cross-coupling reaction. This reaction entails the coupling of 2,4-dibromothiazole with an isopropyl Grignard reagent, such as isopropylmagnesium chloride or bromide.
Mechanistic Rationale and Selectivity: The regioselectivity of the cross-coupling is a paramount consideration. The C4-position of the thiazole ring is generally more susceptible to oxidative addition by the palladium catalyst than the C2-position. This inherent reactivity difference can be exploited to achieve selective monosubstitution. However, the choice of palladium catalyst, ligands, and reaction temperature is crucial for maximizing the yield of the desired product and minimizing the formation of the isomeric and di-substituted byproducts.
Detailed Experimental Protocol for the Synthesis of this compound:
-
Reaction Setup: A flame-dried, three-necked flask is charged with 2,4-dibromothiazole (1.0 equivalent) and a suitable palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous tetrahydrofuran (THF) is then added via syringe.
-
Cross-Coupling Reaction: The reaction mixture is cooled to an appropriate temperature, typically between -78 °C and 0 °C. A solution of isopropylmagnesium chloride (or bromide) (1.0-1.2 equivalents) in THF is added dropwise. The reaction is then allowed to gradually warm to room temperature and is stirred overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford pure this compound.
Visual Representation of the Cross-Coupling Pathway
Caption: Synthesis of this compound via Kumada cross-coupling.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Hantzsch Synthesis | Route 2: Cross-Coupling |
| Precursor Availability | Utilizes simple, inexpensive, and readily available starting materials (e.g., 3-methyl-2-butanone, thiourea). | Relies on the availability of 2,4-dibromothiazole, which can be more expensive. |
| Synthetic Convergence | A linear, multi-step sequence. | A highly convergent, single-step transformation (from 2,4-dibromothiazole). |
| Scalability | Readily scalable, although the handling of bromine and the execution of the Sandmeyer reaction require stringent safety protocols. | Scalable, but necessitates strict adherence to anhydrous and inert atmosphere techniques due to the use of a Grignard reagent. |
| Potential Challenges | Involves the handling of toxic and corrosive reagents (bromine). The Sandmeyer reaction can sometimes be capricious and require careful optimization. | The primary challenge lies in achieving high regioselectivity in the cross-coupling step. The preparation and handling of the Grignard reagent also demand expertise. |
| Overall Yield | The overall yield is a product of the efficiencies of the three individual steps and is typically in the moderate to good range. | Can provide high yields in a single step, but is highly dependent on the optimization of the reaction conditions and the quality of the catalyst. |
Conclusion
The synthesis of this compound is a well-established process that can be approached from multiple strategic directions. The classic Hantzsch synthesis offers a robust and cost-effective route from fundamental building blocks, making it an excellent choice for large-scale manufacturing. In contrast, the late-stage functionalization via Kumada cross-coupling provides a more convergent and flexible approach, which is particularly advantageous for medicinal chemistry programs where rapid analog synthesis is a priority.
The selection of the optimal synthetic route is a nuanced decision that must be guided by a thorough evaluation of the specific project requirements, including scale, budget, timeline, and available expertise. This guide has provided a detailed, experience-driven analysis of the primary synthetic precursors and methodologies, equipping researchers with the necessary knowledge to navigate these choices and successfully synthesize this invaluable heterocyclic intermediate.
The 2-Aminothiazole Scaffold: A Privileged Core for Early-Stage Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the 2-Aminothiazole Moiety
The 2-aminothiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This five-membered heterocyclic scaffold, containing both sulfur and nitrogen atoms, is a key component in numerous clinically approved drugs and a vast library of investigational compounds.[1] Its continued prevalence in drug discovery programs stems from its synthetic tractability and its capacity to serve as a versatile template for structural modifications, enabling the fine-tuning of pharmacological properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of 2-aminothiazole derivatives in the context of early-stage drug discovery.
Synthetic Strategies: Building the 2-Aminothiazole Core
The most common and robust method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2] This classical condensation reaction offers a straightforward and high-yielding route to a diverse array of substituted 2-aminothiazoles.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines a general procedure for the Hantzsch synthesis of a 2-aminothiazole derivative.
Materials and Reagents:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or a substituted thiourea
-
Ethanol or other suitable solvent
-
Sodium bicarbonate or other mild base
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent like ethanol.
-
Reaction: Stir the mixture at room temperature or with gentle heating under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Neutralization: The crude product is often an acidic salt. To obtain the free base, dissolve the crude product in water and neutralize with a mild base such as a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Causality Behind Experimental Choices:
-
The use of a slight excess of thiourea can help to drive the reaction to completion.
-
The choice of solvent depends on the solubility of the starting materials. Ethanol is a common choice due to its ability to dissolve both reactants and its relatively low boiling point.
-
Neutralization is a critical step to isolate the desired 2-aminothiazole free base, which is often more stable and easier to handle than its salt form.
Therapeutic Applications and Biological Evaluation
2-Aminothiazole derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, and neurodegenerative disorders.[3][4][5]
Anticancer Activity: A Multi-pronged Attack
The 2-aminothiazole scaffold is a prominent feature in several anticancer agents, most notably the multi-kinase inhibitor Dasatinib.[1] These derivatives exert their anticancer effects through various mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.[6]
Inhibition of Protein Kinases:
Many 2-aminothiazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[7] Key kinase targets include:
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in cell growth, proliferation, and metastasis. Dasatinib, for instance, is a potent inhibitor of SFKs.[8]
-
Aurora Kinases: These serine/threonine kinases play essential roles in mitosis, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[9][10]
-
Casein Kinase 2 (CK2): This kinase is involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. 2-Aminothiazole derivatives have been identified as allosteric inhibitors of CK2.[11][12]
Induction of Apoptosis:
A common mechanism of action for anticancer 2-aminothiazole derivatives is the induction of programmed cell death, or apoptosis.[13] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade.[13]
Cell Cycle Arrest:
These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, preventing them from proceeding through cell division.[3][14]
Experimental Workflow for Anticancer Evaluation
A systematic approach is crucial for evaluating the anticancer potential of novel 2-aminothiazole derivatives.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-isopropylthiazole
Introduction: The Strategic Importance of the 4-Isopropylthiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding interactions makes it a cornerstone of modern drug design. The 4-isopropylthiazole subunit, in particular, offers a valuable lipophilic handle that can be strategically employed to modulate pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the direct linkage of the 2-position of the thiazole ring to various aryl, heteroaryl, or vinyl groups.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of Suzuki coupling protocols using 2-bromo-4-isopropylthiazole as a key substrate. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer a troubleshooting guide to navigate common experimental challenges.
Pillar 1: The Mechanistic Blueprint of the Suzuki-Miyaura Coupling
The success of any Suzuki coupling hinges on a fundamental understanding of its catalytic cycle. The reaction is a palladium-catalyzed process that involves three key sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][5][6]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Palladium(II) intermediate.[2]
-
Transmetalation: In this crucial step, a base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex.[7][8] This complex then transfers its organic moiety to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) species.
-
Reductive Elimination: The final step involves the coupling of the two organic groups (the thiazole and the newly transferred group) from the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]
Pillar 2: A Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific electronic and steric properties of the coupling partner.
Materials and Reagents:
-
Substrate: this compound (1.0 equiv.)
-
Coupling Partner: Arylboronic Acid or Arylboronic Acid Pinacol Ester (1.2–1.5 equiv.)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) OR XPhos Pd G3 (1-3 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0–3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed
-
Inert Gas: High-purity Argon or Nitrogen
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas line (Schlenk line)
-
Syringes and needles
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere is CRITICAL):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and potassium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere. This step is crucial to prevent catalyst oxidation and homocoupling side reactions.[9]
-
-
Solvent Addition:
-
Using a syringe, add the previously degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) to the flask. Degassing can be achieved by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath set to 80–100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
-
Work-Up Procedure:
-
Once the reaction is complete (consumption of the starting bromide), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
-
Purification:
-
The crude residue is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-isopropylthiazole product.
-
Pillar 3: Condition Optimization and Troubleshooting
The choice of catalyst, ligand, base, and solvent is highly interdependent and substrate-specific.[8] For a challenging substrate like an electron-rich heteroaryl bromide, careful selection is key. The following table provides a starting point for optimization based on established principles for heteroaryl couplings.
Table 1: Representative Conditions for Suzuki Coupling of Heteroaryl Bromides
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent System | Temp (°C) | Typical Yields | Notes & Rationale |
| Pd(PPh₃)₄ (3-5%) | PPh₃ (internal) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | Good | A classic, reliable starting point. May be sluggish for difficult couplings. |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100-110 | Very Good | Buchwald ligands like SPhos are excellent for electron-rich heteroaryls.[10] |
| Pd₂(dba)₃ (1.5%) | XPhos (3%) | K₃PO₄ (2.0) | n-Butanol | 110 | Excellent | n-Butanol can improve solubility and is effective with modern catalyst systems.[10] |
| PdCl₂(dppf) (3%) | dppf (internal) | Cs₂CO₃ (2.0) | DMF | 100 | Good-VG | A robust catalyst for many systems; Cesium Carbonate is a stronger, more soluble base. |
| Pd(OAc)₂ (2%) | P(t-Bu)₃ (4%) | KF (3.0) | THF | 60-70 | Variable | Trialkylphosphines are very electron-rich, accelerating oxidative addition. KF is a mild base useful for base-sensitive functional groups.[7] |
Troubleshooting Guide:
-
Problem: Low or No Conversion of Starting Material.
-
Cause: The nitrogen atom in the thiazole ring may coordinate to the palladium center, inhibiting its catalytic activity.[9] Alternatively, the catalyst may be inactive or substrate solubility may be poor.[9][11]
-
Solution:
-
Switch to a Modern Catalyst System: Use a catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands promote faster reductive elimination and are less susceptible to inhibition.[10][12][13]
-
Screen Solvents: If solubility is an issue, try alternative solvents like DMF, Toluene, or 2-MeTHF.[11][14]
-
Vary the Base: A stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the often rate-limiting transmetalation step.[9]
-
Check Catalyst Quality: Ensure the palladium source is fresh and has been stored properly under an inert atmosphere.
-
-
-
Problem: Significant Formation of Side Products.
-
Cause (Homocoupling): Coupling of two boronic acid molecules is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to active Pd(II) species that facilitate this side reaction.[9][14]
-
Solution (Homocoupling): Ensure the reaction setup is scrupulously degassed and maintained under a positive pressure of inert gas throughout the reaction.
-
Cause (Protodeboronation): Hydrolysis of the boronic acid back to its corresponding arene is a common side reaction, often exacerbated by high temperatures and aqueous basic conditions.[9]
-
Solution (Protodeboronation): Consider using the more stable boronic acid pinacol ester instead of the free boronic acid.[14] Alternatively, using a milder, less aqueous base like powdered KF can sometimes mitigate this issue.[7][9]
-
-
Problem: Dehalogenation of this compound.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and adaptable method for the synthesis of diverse 2-substituted thiazole derivatives. Success in this transformation is predicated on a logical approach to reaction design, beginning with an understanding of the catalytic cycle. While classic conditions using catalysts like Pd(PPh₃)₄ provide a valid entry point, the use of modern palladium pre-catalysts with bulky, electron-rich phosphine ligands often delivers superior results, especially for heteroaromatic substrates. By carefully controlling the reaction atmosphere, selecting an appropriate base-solvent combination, and being prepared to troubleshoot common issues like catalyst inhibition and side reactions, researchers can confidently leverage this powerful reaction to advance their synthetic and drug discovery programs.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. byjus.com [byjus.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
Application Note: Utilizing 2-Bromo-4-isopropylthiazole as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors
Introduction: The Thiazole Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acids on substrate proteins, a process known as phosphorylation.[1] This fundamental regulatory mechanism governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[2] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a critical class of therapeutic targets.[3][4][5][6]
Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[2][7] Within the medicinal chemist's toolkit, certain heterocyclic structures are considered "privileged scaffolds" due to their ability to form key interactions with the ATP-binding site of kinases.[4] The 1,3-thiazole ring is one such scaffold, featured in numerous approved drugs and clinical candidates, including the multi-kinase inhibitor Dasatinib.[2][3][8] The thiazole core is valued for its ability to engage in hydrogen bonding and other non-covalent interactions, contributing to high binding affinity and selectivity.[4]
This application note details the utility of 2-Bromo-4-isopropylthiazole as a strategic building block for generating libraries of novel kinase inhibitors. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing diverse chemical moieties via modern cross-coupling reactions. Simultaneously, the 4-isopropyl group can occupy hydrophobic pockets within the kinase ATP-binding site, potentially enhancing potency and selectivity. We provide a scientific rationale for its use, detailed protocols for its derivatization, and a strategy for the biochemical evaluation of the resulting compounds.
Scientific Rationale: Why this compound?
The strategic selection of a starting scaffold is paramount in drug discovery. This compound offers a compelling combination of features:
-
Synthetic Tractability: The C2-bromine atom is well-positioned for functionalization. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[9][10] This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling rapid exploration of the chemical space around the thiazole core.
-
Structural and Electronic Properties: The thiazole ring itself is a bioisostere of other aromatic systems and its nitrogen and sulfur atoms can act as hydrogen bond acceptors, crucial for anchoring a molecule within the kinase hinge region—the flexible linker between the N- and C-lobes of the kinase domain.[4]
-
The Isopropyl Moiety: The 4-isopropyl group is a key feature. This small, hydrophobic group is ideally suited to probe the deep, solvent-exposed phosphate-binding region of the ATP pocket in many kinases. By occupying this pocket, it can enhance binding affinity and contribute to inhibitor selectivity, as subtle differences in the size and shape of this pocket exist across the kinome.
The overall strategy is to leverage the C2-bromo position as a "vector" for diversity, while the 4-isopropyl group serves as a consistent "anchor" to a hydrophobic sub-pocket.
Overall Synthetic and Screening Workflow
The path from the starting building block to a potential kinase inhibitor lead involves a multi-step process encompassing synthesis, purification, and biochemical evaluation.
References
- 1. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: High-Throughput Screening of Compound Libraries Based on the 2-Bromo-4-isopropylthiazole Core
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Value of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the antiretroviral Ritonavir and various anticancer agents like Dasatinib.[1][2] Its significance stems from its unique electronic properties and its ability to engage in a wide range of biological interactions.[2][3] The specific scaffold, 2-Bromo-4-isopropylthiazole, offers two key strategic advantages for drug discovery. First, the thiazole nucleus itself is a proven pharmacophore. Second, the bromine atom at the 2-position serves as a versatile synthetic handle, allowing for the rapid generation of diverse compound libraries through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This enables extensive Structure-Activity Relationship (SAR) studies to be conducted efficiently, accelerating the hit-to-lead optimization process.
This guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign to identify novel bioactive molecules derived from a this compound-based compound library. We will focus on a kinase inhibitor screening cascade as a practical and relevant example, given that kinases are a major class of drug targets.[5][6]
Designing the High-Throughput Screening Cascade
A successful HTS campaign is not a single experiment but a multi-stage process designed to progressively filter a large library down to a small number of high-quality, validated hits. This "screening cascade" approach maximizes efficiency and minimizes the risk of pursuing false positives. Each stage employs assays of increasing complexity and biological relevance.
Caption: The HTS cascade for identifying kinase inhibitors.
Part I: Primary Assay - Biochemical Kinase Inhibition Screen
The primary screen aims to rapidly assess the entire compound library at a single concentration to identify "primary hits." For kinase targets, luminescence-based assays that measure the product of the kinase reaction (ADP) are robust, sensitive, and scalable.[7][8] The ADP-Glo™ Kinase Assay is an excellent choice as it measures ADP formation, which positively correlates with kinase activity; thus, a decrease in signal indicates inhibition.[9]
Protocol: ADP-Glo™ Kinase Assay (384-well format)
This protocol is designed for a generic serine/threonine kinase. All concentrations and volumes should be optimized for the specific kinase of interest.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Dilute the target kinase in Assay Buffer to a 2X working concentration (e.g., 2 nM).
-
Substrate/ATP Solution: Dilute the peptide substrate and ATP in Assay Buffer to a 2X working concentration (e.g., 2 µM substrate, 20 µM ATP). Rationale: ATP concentration should be at or near the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Compound Plates: Serially dilute the this compound library compounds in 100% DMSO. For the primary screen, prepare a plate with compounds at a concentration that will yield a final assay concentration of 10 µM.
-
Controls:
-
Negative Control (0% Inhibition): 100% DMSO.
-
Positive Control (100% Inhibition): A known, potent inhibitor of the target kinase (e.g., Staurosporine) at a final concentration of 1 µM.
-
2. Assay Procedure (Automated Liquid Handling Recommended):
-
Dispense 2.5 µL of compound solution or DMSO/control inhibitor into the wells of a 384-well assay plate.
-
Add 2.5 µL of 2X Kinase Solution to all wells.
-
Incubate for 15 minutes at room temperature (RT) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of 2X Substrate/ATP Solution to all wells. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at RT. Rationale: This incubation time should be within the linear range of the kinase reaction, determined during assay development.
-
Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at RT.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at RT to stabilize the signal.
-
Read luminescence on a compatible plate reader.
3. Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Calculate the Z'-factor to assess assay quality.[10][11] The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, indicating the robustness of the assay.[12] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
Hit Threshold: A primary hit is typically defined as any compound that exhibits inhibition greater than three standard deviations (σ) from the mean of the negative control wells.
| Parameter | Value | Interpretation |
| Z'-Factor | 0.82 | Excellent assay quality, suitable for HTS.[12][13] |
| Signal-to-Background | 15 | Strong dynamic range between controls. |
| Hit Rate | 0.7% | A typical hit rate for a primary screen. |
| Hit Threshold | >45% Inhibition | Corresponds to Mean_Negative - 3σ. |
Part II: Hit Confirmation and Secondary Assays
Primary hits must be subjected to a series of follow-up experiments to confirm their activity, determine their potency, and rule out assay artifacts.[14]
Protocol 1: Dose-Response Confirmation
The first step is to re-test the primary hits in the same ADP-Glo™ assay but across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC₅₀). This confirms the activity and provides a quantitative measure of potency.
Protocol 2: Orthogonal Assay
An orthogonal assay is crucial for eliminating false positives that may arise from interference with the primary assay's detection method (e.g., luciferase inhibition, ATP-stabilizing effects).[15][16] This assay should measure the same biological event (kinase inhibition) but use a different technology.[17] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent orthogonal method.[18]
TR-FRET Assay Principle: A terbium (Tb)-labeled antibody (donor) recognizes a phosphorylated substrate, bringing it into proximity with a fluorescently labeled tracer (acceptor) on the substrate.[19][20] When the donor is excited, it transfers energy to the acceptor, which then emits light at a specific wavelength. Inhibition of the kinase prevents substrate phosphorylation, leading to a loss of the TR-FRET signal.
Caption: Inhibition of a kinase signaling pathway by a thiazole-core compound.
| Hit ID | Primary IC₅₀ (µM) (ADP-Glo™) | Orthogonal IC₅₀ (µM) (TR-FRET) | Status |
| Cmpd-001 | 1.2 | 1.5 | Confirmed Hit |
| Cmpd-002 | 2.5 | > 50 | False Positive |
| Cmpd-003 | 0.8 | 0.9 | Confirmed Hit |
| Cmpd-004 | 5.1 | 4.8 | Confirmed Hit |
Rationale: A confirmed hit should have a comparable IC₅₀ value in both the primary and orthogonal assays.[14] A significant drop in potency in the orthogonal assay suggests the compound was an artifact in the primary screen.
Conclusion
This application note outlines a robust, multi-stage strategy for the high-throughput screening of compound libraries built around the versatile this compound core. By employing a validated primary assay, rigorous data analysis, and a mechanistically distinct orthogonal assay, researchers can confidently identify and prioritize true, on-target inhibitors. The confirmed hits from this cascade provide a strong foundation for subsequent lead optimization studies, where the synthetic tractability of the bromo-thiazole scaffold can be fully exploited to develop potent and selective drug candidates.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. eastport.cz [eastport.cz]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ADP-Glo™ Kinase Assay [promega.sg]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. assay.dev [assay.dev]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 16. axxam.com [axxam.com]
- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of 2-Aminothiazoles from 2-Bromo-4-isopropylthiazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of 2-Aminothiazoles in Modern Drug Discovery
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its presence is integral to numerous marketed drugs, including the anti-inflammatory agent Meloxicam and the antibiotic Cefdinir, highlighting its therapeutic versatility.[3] The functional group's unique electronic properties and hydrogen bonding capabilities make it an invaluable scaffold for developing novel therapeutics targeting cancer, inflammation, and infectious diseases.[3][4]
This guide provides an in-depth exploration of robust and reproducible protocols for synthesizing substituted 2-aminothiazoles, starting from the readily accessible precursor, 2-bromo-4-isopropylthiazole. We will dissect three primary synthetic strategies: the modern workhorse of palladium-catalyzed Buchwald-Hartwig amination, the classic copper-catalyzed Ullmann condensation, and the mechanistically distinct Nucleophilic Aromatic Substitution (SNAr).
For each methodology, we will not only provide step-by-step protocols but also delve into the underlying chemical principles, offering the rationale behind the choice of catalysts, ligands, and reaction conditions. This document is designed for researchers, scientists, and drug development professionals seeking to master the synthesis of this critical pharmacophore.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering mild conditions, exceptional functional group tolerance, and a broad substrate scope.[5][6] It is often the first-choice method for coupling amines with aryl halides due to its high efficiency and predictability.[7][8]
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the thiazole. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2.1: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure adaptable for both primary and secondary amines.
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary) (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or a suitable biarylphosphine ligand (e.g., tBuBrettPhos) (2.2-4.4 mol%)[11]
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.)
-
Anhydrous, degassed toluene or dioxane (0.1-0.2 M)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, the phosphine ligand, and the base (NaOtBu).
-
Reagent Addition: Add this compound to the tube, followed by the anhydrous, degassed solvent.
-
Nucleophile Addition: Add the amine nucleophile via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Reaction: Seal the Schlenk tube and place it in a pre-heated oil bath at 80-110 °C.
-
Monitoring: Stir the reaction for 4-24 hours. Monitor progress by TLC or LC-MS analysis of a quenched aliquot.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Scientist's Notes:
-
Atmosphere is Critical: The Pd(0) catalyst is oxygen-sensitive. Ensure all reagents are dry and the reaction is maintained under a positive pressure of an inert gas.
-
Ligand Choice: For simple primary and secondary amines, Xantphos is a robust choice. For more sterically hindered amines, more specialized and bulky ligands like tBuBrettPhos may provide superior results.[11]
-
Base Compatibility: NaOtBu is a strong, cost-effective base suitable for many amines. For substrates with base-sensitive functional groups (like esters), a weaker base such as Cs₂CO₃ or K₃PO₄ should be considered, although this may require higher temperatures or longer reaction times.[12]
Data Summary Table:
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Robust system for a wide range of amines. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases to deprotonate the amine. |
| Solvent | Toluene or Dioxane | Aprotic, high-boiling solvents suitable for Pd catalysis. |
| Temperature | 80 - 110 °C | Balances reaction rate with thermal stability of reagents. |
| Yield | 70 - 95% (Typical) | Highly efficient for most non-hindered amines. |
Copper-Catalyzed Ullmann Condensation: A Classic Alternative
The Ullmann condensation is a classical method for C-N bond formation that predates palladium catalysis. While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements using ligands have enabled milder and more efficient transformations.[13] It remains a valuable tool, particularly for specific substrates where palladium catalysis may be problematic.
Mechanism Insight: The mechanism of the ligated Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. A Cu(I) salt, stabilized by a ligand (often a diamine or phenanthroline), coordinates to the amine. Oxidative addition of the aryl halide forms a Cu(III) intermediate, which then undergoes reductive elimination to yield the product and regenerate the active Cu(I) species.[13]
Caption: General experimental workflow for Ullmann Condensation.
Protocol 3.1: Ligand-Accelerated Ullmann Condensation
Materials:
-
This compound (1.0 eq.)
-
Amine (1.5-2.0 eq.)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Ligand (e.g., L-Proline, TMEDA, or 1,10-Phenanthroline) (10-20 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a reaction vial or flask, add CuI, the ligand, the base, and this compound.
-
Reagent Addition: Add the amine, followed by the anhydrous polar aprotic solvent.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 100-140 °C.
-
Monitoring: The reaction is typically slower than Buchwald-Hartwig amination; monitor over 12-48 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract several times with ethyl acetate. The use of a dilute ammonium hydroxide solution during the wash can help remove residual copper salts.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Scientist's Notes:
-
Ligand is Key: The ligand is crucial for solubilizing the copper salt and facilitating the catalytic cycle at lower temperatures. L-Proline is an excellent, inexpensive ligand for coupling with amino acids, while diamines like TMEDA are effective for general amines.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are required to achieve the necessary reaction temperatures and solubilize the reagents. Ensure they are anhydrous.
-
Copper Removal: Residual copper can complicate purification and downstream applications. A thorough aqueous wash, sometimes with an ammonia solution, is essential.
Data Summary Table:
| Parameter | Condition | Rationale |
| Catalyst | CuI / L-Proline or TMEDA | A classic, cost-effective system. |
| Base | K₂CO₃ or K₃PO₄ | Inorganic bases compatible with high temperatures. |
| Solvent | DMSO or DMF | High-boiling polar aprotic solvents. |
| Temperature | 100 - 140 °C | Higher thermal energy needed to drive the reaction. |
| Yield | 50 - 80% (Typical) | Generally lower yielding than palladium-catalyzed methods. |
Nucleophilic Aromatic Substitution (SNAr): The Metal-Free Pathway
SNAr is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the other methods, it does not require a metal catalyst.[14] The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate.[15][16] The thiazole ring itself is inherently electron-deficient, making the 2-position susceptible to nucleophilic attack, though often requiring forcing conditions.
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group (bromide) is expelled, restoring the aromaticity of the thiazole ring.[14][17]
Caption: The Addition-Elimination mechanism of SNAr.
Protocol 4.1: High-Temperature SNAr with Amines
Materials:
-
This compound (1.0 eq.)
-
Amine (2.0-3.0 eq., acts as both nucleophile and base) or Amine (1.2 eq.) with a non-nucleophilic base like K₂CO₃ (2.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Microwave reactor (optional, but recommended for improved rates and yields)
Procedure:
-
Setup: In a pressure-rated reaction vessel (e.g., a microwave vial), combine this compound and the amine. If not using excess amine, add the base.
-
Solvent: Add the anhydrous solvent.
-
Reaction: Seal the vessel tightly. Heat the reaction mixture to a high temperature (120-180 °C) with vigorous stirring. If using a microwave reactor, typical conditions are 150-200 °C for 30-90 minutes.
-
Monitoring: Monitor the reaction by LC-MS. Due to the high temperatures, reactions are often driven to completion based on time.
-
Work-up: Cool the reaction to room temperature. Dilute with a large volume of water to precipitate the product or prepare for extraction.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Scientist's Notes:
-
High Temperatures are Necessary: SNAr on a moderately activated ring like 2-bromothiazole requires significant thermal energy to overcome the activation barrier for the initial nucleophilic attack.
-
Microwave Advantage: Microwave irradiation can dramatically reduce reaction times from many hours or days to minutes, often improving yields and reducing the formation of degradation byproducts.
-
Scope Limitations: This method is generally limited to less sterically hindered and more nucleophilic amines. It is often less tolerant of sensitive functional groups compared to Buchwald-Hartwig amination.
Data Summary Table:
| Parameter | Condition | Rationale |
| Reagents | Excess Amine or added Base | Requires a base to neutralize the HBr byproduct. |
| Base | K₂CO₃ or excess amine | Standard inorganic base or using the nucleophile itself. |
| Solvent | DMSO, NMP | Very high-boiling, polar aprotic solvents are required. |
| Temperature | 120 - 180 °C | High thermal energy is essential for this metal-free pathway. |
| Yield | 40 - 75% (Typical) | Highly substrate-dependent; often lower than catalyzed methods. |
Conclusion and Method Selection
The synthesis of 2-aminothiazoles from this compound can be successfully achieved through several strategic approaches.
-
For the highest yields, broadest functional group tolerance, and mildest conditions, the Palladium-Catalyzed Buchwald-Hartwig Amination is the superior choice and should be the first method explored for nearly any amine coupling partner.
-
The Copper-Catalyzed Ullmann Condensation serves as a valuable, cost-effective backup , especially in cases of palladium catalyst poisoning or for specific industrial scale-up applications where copper is preferred.
-
Nucleophilic Aromatic Substitution (SNAr) offers a metal-free alternative , which can be advantageous for avoiding metal contamination in the final product. However, its requirement for harsh conditions limits its scope and functional group compatibility.
The protocols and insights provided herein offer a comprehensive guide for researchers to confidently select and execute the optimal synthetic strategy for their specific target molecules in the field of drug discovery and development.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Creation of Novel Heterocyclic Compounds via Functionalization of 2-Bromo-4-isopropylthiazole
Introduction: The Thiazole Scaffold - A Cornerstone in Modern Drug Discovery
The thiazole ring system is a privileged heterocyclic motif, forming the structural core of a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an invaluable scaffold in medicinal chemistry. The functionalization of the thiazole nucleus allows for the precise tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of strategies for the derivatization of 2-bromo-4-isopropylthiazole, a versatile building block for the synthesis of novel and diverse heterocyclic compounds with potential therapeutic applications. We will delve into the mechanistic underpinnings of key cross-coupling reactions and provide detailed, field-proven protocols for their execution.
Strategic Functionalization of this compound: A World of Possibilities
The bromine atom at the 2-position of the thiazole ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby enabling the rapid generation of compound libraries for biological screening.
C-C Bond Formation: Expanding the Core Structure
The creation of new carbon-carbon bonds is fundamental to the construction of complex molecular architectures. Several powerful palladium-catalyzed cross-coupling reactions can be employed to functionalize the 2-position of this compound.
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, offering a reliable route to biaryl and heteroaryl-aryl structures.[3][4] The reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Causality of Experimental Choices:
-
Catalyst: Palladium complexes with phosphine ligands are commonly used. The choice of ligand can significantly impact the reaction's efficiency. For electron-deficient heterocyclic halides like 2-bromothiazoles, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.
-
Solvent: A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv |
| Phenylboronic acid | 1.2 mmol, 1.2 equiv |
| Catalyst | |
| Pd(PPh₃)₄ | 0.05 mmol, 5 mol% |
| Base | |
| K₂CO₃ | 2.0 mmol, 2.0 equiv |
| Solvent | |
| 1,4-Dioxane/H₂O | 4:1 (v/v), 5 mL |
| Temperature | 90 °C |
| Time | 12 h |
| Yield | 85-95% (typical) |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-4-isopropylthiazole.
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The introduction of an alkynyl group opens up a plethora of possibilities for further transformations, such as cycloaddition reactions.
Causality of Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne, forming a copper acetylide intermediate. This dual catalytic system allows the reaction to proceed under mild conditions.[6]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent the deactivation of the catalysts and unwanted side reactions like the homocoupling of the alkyne (Glaser coupling).
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv |
| Phenylacetylene | 1.2 mmol, 1.2 equiv |
| Catalysts | |
| PdCl₂(PPh₃)₂ | 0.03 mmol, 3 mol% |
| CuI | 0.05 mmol, 5 mol% |
| Base | |
| Triethylamine | 3.0 mmol, 3.0 equiv |
| Solvent | |
| Anhydrous THF | 5 mL |
| Temperature | Room Temperature |
| Time | 6 h |
| Yield | 80-90% (typical) |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed tetrahydrofuran (5 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(phenylethynyl)-4-isopropylthiazole.
C-N Bond Formation: Introducing Nitrogen-Containing Moieties
The introduction of nitrogen-containing functional groups is of paramount importance in drug discovery, as these groups can significantly influence a molecule's pharmacological properties. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a direct route to a wide variety of aryl amines.[7][8] This reaction has broad substrate scope and functional group tolerance.
Causality of Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands are often employed to promote the reductive elimination step, which is the product-forming step of the catalytic cycle.[9]
-
Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent the quenching of the strong base and the deactivation of the catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv |
| Morpholine | 1.2 mmol, 1.2 equiv |
| Catalyst | |
| Pd₂(dba)₃ | 0.02 mmol, 2 mol% |
| XPhos | 0.08 mmol, 8 mol% |
| Base | |
| NaOtBu | 1.4 mmol, 1.4 equiv |
| Solvent | |
| Anhydrous Toluene | 5 mL |
| Temperature | 100 °C |
| Time | 16 h |
| Yield | 75-85% (typical) |
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol).
-
In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and XPhos (0.08 mmol) in anhydrous toluene (2 mL) under argon.
-
Add the catalyst solution to the Schlenk tube.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(4-isopropylthiazol-2-yl)morpholine.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of novel heterocyclic compounds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as detailed in this guide, enable the introduction of a wide array of chemical moieties, facilitating the exploration of chemical space in the quest for new therapeutic agents. The protocols provided herein serve as a robust starting point for researchers in drug discovery and development, with the understanding that optimization may be necessary for specific substrates and desired outcomes.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
The Strategic Role of 2-Bromo-4-isopropylthiazole in the Innovation of Agricultural Chemicals: A Guide for Researchers
The relentless pursuit of novel, effective, and environmentally benign agricultural chemicals is a cornerstone of modern crop protection research. Within the vast landscape of heterocyclic chemistry, the thiazole scaffold has emerged as a privileged structure, underpinning the biological activity of numerous commercially successful fungicides and insecticides.[1][2] This guide provides an in-depth exploration of 2-Bromo-4-isopropylthiazole, a versatile building block poised for significant contributions to the development of next-generation agrochemicals. We will delve into its synthetic utility, highlight key reaction protocols, and contextualize its application through the lens of a prominent thiazole-containing fungicide, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable intermediate.
The Thiazole Moiety: A Pillar of Agrochemical Bioactivity
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a wide array of biologically active molecules.[1][2] Its prevalence in agrochemicals can be attributed to several key factors:
-
Metabolic Stability: The aromatic nature of the thiazole ring often imparts a degree of metabolic stability to the parent molecule, prolonging its bioavailability and efficacy in the field.
-
Diverse Bioactivity: Thiazole derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and plant defense-inducing properties.[2]
-
Synthetic Versatility: The thiazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of a molecule's physicochemical properties and biological target affinity.
The strategic incorporation of substituents onto the thiazole core is a critical aspect of modern agrochemical design. The bromine atom in this compound, for instance, serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The isopropyl group at the 4-position can influence the molecule's lipophilicity and steric profile, which are crucial for its interaction with biological targets.
This compound: A Gateway to Novel Agrochemicals
This compound is a key intermediate in the synthesis of a diverse range of potential agrochemicals. Its utility lies in the reactivity of the C2-bromine atom, which readily participates in various cross-coupling reactions, allowing for the introduction of a wide array of substituents. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of the agrochemical discovery pipeline.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the thiazole ring plays a pivotal role in determining the biological activity of the resulting compound. For instance, in the development of novel fungicides, the introduction of various aryl or heteroaryl groups at the 2-position of the thiazole ring can dramatically influence the compound's antifungal spectrum and potency. The isopropyl group at the 4-position can contribute to favorable binding interactions within the active site of the target enzyme.
Key Synthetic Methodologies: Harnessing the Power of Cross-Coupling Reactions
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and these reactions are particularly well-suited for the functionalization of this compound. The Suzuki-Miyaura and Heck reactions are two of the most powerful and versatile methods for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: A Robust Tool for Arylation and Heteroarylation
The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of a single bond between two carbon atoms, typically an sp2-hybridized carbon of an organohalide and an sp2-hybridized carbon of an organoboron compound. This reaction is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Strategies for Increasing the Yield of 2-Bromo-4-isopropylthiazole Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-4-isopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving a high yield and purity of this compound is crucial for the overall efficiency of the synthetic route. The most common and effective method for its synthesis is the Sandmeyer reaction, starting from 2-amino-4-isopropylthiazole. This guide will focus on optimizing this pathway and addressing common challenges encountered during the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Incomplete Diazotization: The diazonium salt intermediate is unstable and may decompose before the addition of the copper bromide. 2. Inactive Copper Catalyst: The copper(I) bromide may have oxidized to copper(II) bromide, which is less effective in the Sandmeyer reaction. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Optimize Diazotization: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. 2. Use Fresh or Purified CuBr: Use freshly purchased copper(I) bromide or purify existing stock by washing with glacial acetic acid and then ethanol and diethyl ether. 3. Monitor Temperature: While the diazotization requires low temperatures, the Sandmeyer reaction itself may proceed more efficiently at a slightly elevated temperature (e.g., room temperature or gentle warming to 40-60°C), depending on the specific protocol.[1][2] |
| Formation of Di-brominated Byproduct | 1. Excess Brominating Agent: Using too much of the brominating agent can lead to the formation of 2,5-dibromo-4-isopropylthiazole. 2. High Reaction Temperature: Higher temperatures can favor over-bromination. | 1. Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) but avoid a large excess. 2. Temperature Management: Maintain a controlled temperature during the bromination step. For Sandmeyer reactions, this may involve careful warming after the initial diazotization. For direct bromination with NBS, maintaining a low temperature (e.g., 0 °C) is crucial.[3] |
| Presence of Unreacted Starting Material (2-amino-4-isopropylthiazole) | 1. Insufficient Diazotizing Agent: Not enough sodium nitrite was used to convert all the starting amine to the diazonium salt. 2. Inefficient Bromination: The displacement of the diazonium group with bromide is incomplete. | 1. Check Stoichiometry: Ensure at least one equivalent of sodium nitrite is used. A slight excess may be beneficial. 2. Increase Reaction Time/Temperature: After the addition of the copper bromide, allow the reaction to stir for a longer period or gently warm the reaction mixture to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Difficulty in Product Purification | 1. Formation of Tars and Polymeric Byproducts: Diazonium salts can be unstable and lead to the formation of complex mixtures. 2. Similar Polarity of Product and Byproducts: The desired product and impurities may have similar polarities, making separation by column chromatography challenging. | 1. Careful Work-up: Quench the reaction mixture by pouring it into ice-water to precipitate the crude product. 2. Optimize Chromatography: Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes). Consider using a different stationary phase if separation is difficult. Recrystallization from a suitable solvent can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The Sandmeyer reaction is generally the most reliable and highest-yielding method.[4] This involves the diazotization of 2-amino-4-isopropylthiazole followed by reaction with a copper(I) bromide (CuBr) or copper(II) bromide (CuBr2) source.[1][2]
Q2: Can I use N-Bromosuccinimide (NBS) for the direct bromination of 4-isopropylthiazole?
A2: While NBS is a common brominating agent, the direct bromination of the thiazole ring can be challenging due to its electron-deficient nature compared to other heterocycles.[5][6] The reaction may require harsh conditions and can lead to a mixture of products. The Sandmeyer reaction starting from the 2-amino derivative is generally more regioselective and efficient for introducing a bromine at the 2-position.
Q3: How can I synthesize the precursor, 2-amino-4-isopropylthiazole?
A3: The most common method for synthesizing 2-amino-4-isopropylthiazole is the Hantzsch thiazole synthesis.[7] This involves the condensation of 1-bromo-3-methyl-2-butanone with thiourea.[8]
Q4: My Sandmeyer reaction is giving a low yield. What are the key parameters to optimize?
A4: To optimize the yield of your Sandmeyer reaction, focus on the following:
-
Temperature Control: Maintain a low temperature (0-5 °C) during diazotization to prevent premature decomposition of the diazonium salt.
-
Reagent Quality: Use fresh, high-purity reagents, especially the sodium nitrite and copper(I) bromide.
-
Catalyst System: While CuBr is standard, some studies suggest that a combination of Cu(I) and Cu(II) salts can improve yields.[9]
-
Reaction Time and Temperature Post-Diazotization: After the formation of the diazonium salt, the reaction with CuBr may benefit from a gradual increase in temperature (e.g., to room temperature or slightly above) and sufficient reaction time to ensure complete conversion.[1][2]
Q5: What are the safety precautions I should take when performing a Sandmeyer reaction?
A5: Diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared in situ and used immediately in solution. The reaction can also release nitrogen gas, so ensure adequate ventilation and perform the reaction in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-isopropylthiazole (Hantzsch Synthesis)
Materials:
-
1-Bromo-3-methyl-2-butanone
-
Thiourea
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3-methyl-2-butanone (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 2-amino-4-isopropylthiazole.[8]
Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
Materials:
-
2-amino-4-isopropylthiazole
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide (CuBr)
-
Acetonitrile
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask, suspend 2-amino-4-isopropylthiazole (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in acetonitrile.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[1][2]
-
Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizing the Synthesis and Troubleshooting Workflow
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. Sciencemadness Discussion Board - Bromination of thiazoles - quite problematic - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic Sandmeyer Bromination [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the Purification of 2-Bromo-4-isopropylthiazole
Welcome to the technical support center for the purification of 2-Bromo-4-isopropylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with achieving high purity for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Question: My purified this compound is a colored oil/solid. How can I remove the color?
Answer: Colored impurities often arise from residual starting materials, byproducts, or degradation products from the synthesis. Here are a few strategies to address this:
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Activated Charcoal Treatment: If you suspect colored impurities are due to high molecular weight byproducts, a treatment with activated charcoal during recrystallization can be effective.[1] Add a small amount of activated charcoal to the hot solution of your crude product before filtration. Be aware that using too much charcoal can lead to a decrease in your overall yield.[1]
-
Column Chromatography: For more persistent color issues, column chromatography is a highly effective method. A silica gel column with a suitable eluent system can separate the colored impurities from your desired product.[2][3]
-
Preventing Degradation: Thiazole compounds can be sensitive to light and air.[4] Storing the compound in a cool, dark place under an inert atmosphere can help prevent the formation of colored degradation products.[4]
Question: I'm having difficulty achieving high purity (>98%) with my current purification method. What can I do?
Answer: Achieving high purity often requires optimizing your purification strategy or employing a combination of techniques.
-
Optimize Recrystallization: The choice of solvent is crucial for effective recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[3][5] Experiment with a range of solvents or solvent mixtures. For a compound like this compound, which is relatively non-polar, consider solvents like hexanes, ethanol, or a mixture of the two.
-
Fine-tune Column Chromatography: If you are using column chromatography, the choice of eluent is critical for good separation.[3] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives your product an Rf value of approximately 0.2-0.3.[3] A gradient elution, where the polarity of the solvent is gradually increased, can also improve separation of closely related impurities.[6]
-
Consider Distillation: Given that this compound has a predicted boiling point of 214.8±9.0 °C, vacuum distillation could be a viable purification method, especially for removing non-volatile impurities.[7]
Question: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[1][8] This can be due to several factors:
-
High Impurity Levels: A high concentration of impurities can depress the melting point of your compound, causing it to oil out. Consider a preliminary purification step, like a quick filtration through a silica plug, before attempting recrystallization.[9]
-
Cooling Too Rapidly: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.[1][9]
-
Inappropriate Solvent: The solubility of your compound in the chosen solvent may be too high. Try using a different solvent or a two-solvent system where the compound is less soluble.[9] You can also try adding a seed crystal to induce crystallization.[1][9]
In-Depth Purification Protocols
Here we provide detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: High-Purity Recrystallization
This protocol is designed to remove impurities with different solubility profiles from the target compound.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Recrystallization solvent (e.g., ethanol, hexanes, or a mixture)
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of your crude product in various solvents. The ideal solvent should dissolve the compound when hot but not at room temperature.[5][10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[10]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-heated flask.[3]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, you can then place the flask in an ice bath for about 30 minutes.[1][10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Preparative Column Chromatography
This method is highly effective for separating compounds with similar polarities.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (determined by TLC analysis, e.g., a hexane/ethyl acetate mixture)
-
Crude this compound
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Use TLC to find a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.3 for this compound.[3][11]
-
Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle into a packed bed, and then add a layer of sand on top.[3][12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.[3]
-
Elution: Add the eluent to the top of the column and begin collecting fractions.[3]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Solvent Properties for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane | 69 | Non-polar | Good for non-polar impurities, may require a co-solvent.[5] |
| Ethanol | 78 | Polar | A versatile solvent for many organic compounds.[5] |
| Ethyl Acetate | 77 | Medium | Often used in combination with hexanes for chromatography.[5] |
| Acetone | 56 | Polar | Can be a good choice for moderately polar compounds.[5] |
Visual Workflows
Diagram 1: Troubleshooting Logic for Recrystallization Issues
Caption: A decision tree for troubleshooting common recrystallization problems.
Diagram 2: General Workflow for Purification via Column Chromatography
Caption: A stepwise workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. This compound | 1026598-63-9 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Identification and minimization of side reactions in 2-Bromo-4-isopropylthiazole synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-4-isopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Drawing from established synthetic protocols and a mechanistic understanding of the reactions involved, this resource provides practical, field-proven insights to ensure the successful and efficient production of your target compound.
Introduction to the Synthetic Challenge
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges in practice. The primary route involves the initial construction of the 4-isopropylthiazole ring, typically via a Hantzsch thiazole synthesis, followed by the introduction of a bromine atom at the 2-position. This is most commonly achieved through a Sandmeyer reaction, starting from the corresponding 2-amino-4-isopropylthiazole. The main difficulties arise from controlling the regioselectivity of the bromination and preventing the formation of isomeric and over-brominated side products. This guide will address these challenges in a question-and-answer format, providing both diagnostic advice and preventative measures.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Problem 1: Low Yield in the Hantzsch Thiazole Synthesis of 2-Amino-4-isopropylthiazole
Question: I am getting a low yield for the first step of my synthesis, the formation of 2-Amino-4-isopropylthiazole from 1-bromo-3-methyl-2-butanone and thiourea. What could be the issue?
Answer: Low yields in the Hantzsch thiazole synthesis are often attributable to incomplete reaction, side reactions of the α-haloketone, or suboptimal work-up conditions. The Hantzsch synthesis is a robust reaction, but its efficiency depends on several factors.[1]
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is heated to a sufficient temperature (typically reflux in ethanol) and for an adequate duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting α-haloketone is consumed.[2]
-
-
Side Reactions of the α-Haloketone: 1-Bromo-3-methyl-2-butanone can undergo self-condensation or other side reactions under basic conditions if the reaction is not properly controlled.
-
Solution: Add the base (if used for neutralization during work-up) slowly and at a reduced temperature. Ensure that the thiourea is present in a slight excess to favor the desired reaction pathway.
-
-
Product Loss During Work-up: The product, 2-Amino-4-isopropylthiazole, is a free base and may have some solubility in the aqueous phase, especially if the pH is not optimal for precipitation.
-
Solution: After the reaction, cool the mixture thoroughly before neutralization. Adjust the pH carefully with a mild base like sodium bicarbonate to a pH of ~8 to ensure complete precipitation of the amine. Wash the precipitate with a minimal amount of cold water to avoid dissolving the product.
-
Optimized Protocol for 2-Amino-4-isopropylthiazole Synthesis:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3-methyl-2-butanone (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate with stirring until the pH is ~8.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Problem 2: Formation of Multiple Products in the Bromination Step
Question: During the Sandmeyer reaction to convert 2-Amino-4-isopropylthiazole to this compound, my NMR and LC-MS analyses show multiple brominated species. How can I improve the selectivity for the desired 2-bromo isomer?
Answer: The formation of multiple products in the bromination of 2-Amino-4-isopropylthiazole is a common and significant challenge. The primary side products are typically the 2,5-dibromo-4-isopropylthiazole and potentially the isomeric 5-bromo-2-amino-4-isopropylthiazole if the bromination occurs before the Sandmeyer reaction. The formation of the dibromo adduct is a known complication in the Sandmeyer reaction of 2-aminothiazoles.[3]
Mechanistic Insight: The Sandmeyer reaction proceeds via a radical mechanism initiated by a single electron transfer from a copper(I) species to the diazonium salt.[4][5] The resulting aryl radical can then be trapped by a bromine atom. However, the thiazole ring, particularly with an activating isopropyl group at the 4-position, is susceptible to electrophilic bromination at the C5 position.[6] This can lead to the bromination of the starting material or the product, resulting in the dibromo side product.
dot
Caption: Main vs. Side Reaction Pathways in Sandmeyer Bromination.
Key Factors Influencing Selectivity and Their Minimization:
| Factor | Issue | Mitigation Strategy |
| Temperature | High temperatures promote the formation of the 2,5-dibromo side product.[3] | Maintain a low temperature (0-5 °C) during the diazotization and the addition of the diazonium salt to the copper(I) bromide solution. |
| Stoichiometry of Bromide | An excess of bromide can lead to electrophilic bromination of the thiazole ring. | Use a stoichiometric amount of copper(I) bromide. Avoid using a large excess of hydrobromic acid during diazotization. |
| Nitrite Addition | Rapid addition of sodium nitrite can lead to localized warming and side reactions. | Add the sodium nitrite solution slowly and dropwise, ensuring the temperature of the reaction mixture does not rise above 5 °C. |
| Purity of Starting Material | Impurities in the 2-Amino-4-isopropylthiazole can lead to undesired byproducts. | Ensure the starting amine is of high purity before proceeding with the Sandmeyer reaction. |
Optimized Protocol for Selective 2-Bromination:
-
Suspend 2-Amino-4-isopropylthiazole (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in acetonitrile. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then stir for 1-2 hours, or until nitrogen evolution ceases.
-
Work up the reaction by pouring it into water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
Problem 3: Difficulty in Separating 2-Bromo and 5-Bromo Isomers
Question: I have a mixture of what I believe to be 2-bromo- and 5-bromo-4-isopropylthiazole. How can I separate them and confirm their identities?
Answer: The separation of positional isomers like 2-bromo- and 5-bromo-4-isopropylthiazole can be challenging due to their similar physical properties. However, separation is typically achievable using column chromatography. Confirmation of the identity of each isomer can be done definitively using NMR spectroscopy.
Separation Strategy:
-
Column Chromatography: Use a high-quality silica gel with a non-polar eluent system. A gradient elution starting with a low polarity solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding small amounts of ethyl acetate or dichloromethane) will likely be effective. The 2-bromo isomer is generally less polar than the 5-bromo isomer and should elute first.
Analytical Confirmation (NMR Spectroscopy):
The chemical shifts of the thiazole ring protons are highly dependent on the position of the substituents.
| Compound | Predicted ¹H NMR Chemical Shift (Thiazole H) | Predicted ¹³C NMR Chemical Shift (Thiazole C-Br) |
| This compound | ~7.1 ppm (s, H5) | ~140 ppm (C2) |
| 5-Bromo-4-isopropylthiazole | ~8.0 ppm (s, H2) | ~110 ppm (C5) |
Note: These are predicted values based on general thiazole chemistry and may vary slightly. Experimental verification is essential.
dot
Caption: Workflow for Isomer Separation and Identification.
Frequently Asked Questions (FAQs)
Q1: What is the role of the isopropyl group in the reactivity of the thiazole ring?
A1: The isopropyl group at the C4 position is an electron-donating group. This increases the electron density of the thiazole ring, making it more susceptible to electrophilic substitution. This activating effect is most pronounced at the C5 position, which is why electrophilic bromination preferentially occurs there, leading to the formation of 5-bromo side products.
Q2: Can I use N-Bromosuccinimide (NBS) instead of Br₂ or CuBr for the bromination?
A2: Yes, NBS is a common and often milder alternative to elemental bromine for electrophilic bromination. However, when brominating an activated thiazole ring, there is still a risk of over-bromination or reaction at the C5 position. If you are starting with 4-isopropylthiazole and wish to achieve bromination, NBS will likely yield the 5-bromo isomer. For the synthesis of this compound, the Sandmeyer reaction starting from the 2-aminothiazole is the more conventional and reliable route.
Q3: My Sandmeyer reaction is not proceeding to completion. What should I do?
A3: Incomplete Sandmeyer reactions can be due to several factors. Ensure that your copper(I) bromide is of good quality and catalytically active. The diazonium salt can also be unstable; ensure it is prepared at a low temperature and used promptly. Gentle warming of the reaction mixture after the addition of the diazonium salt can sometimes help to drive the reaction to completion by facilitating the loss of nitrogen gas.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. 1-Bromo-3-methyl-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood. Diazonium salts can be explosive when isolated in a dry state; always keep them in solution and at low temperatures. Brominating agents like bromine and NBS are corrosive and toxic; handle them with appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Investigating the degradation pathways of 2-Bromo-4-isopropylthiazole under various reaction conditions
Introduction
Welcome to the technical support center for 2-Bromo-4-isopropylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic building block in their synthetic endeavors. Understanding the stability and potential degradation pathways of this compound is critical for optimizing reaction outcomes, minimizing byproduct formation, and ensuring the integrity of your experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and data from analogous systems.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and general stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a cool, dark, and dry environment, preferably at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize exposure to moisture and atmospheric oxygen, as thiazole rings can be susceptible to slow oxidation over time. The material is classified as a combustible solid[1].
Q2: How should I prepare and store stock solutions of this compound?
A2: When preparing stock solutions, use high-purity, anhydrous solvents. Common choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF). For many applications, particularly in cross-coupling reactions, it is best practice to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept in a tightly sealed container under an inert atmosphere at low temperatures (-20°C) to minimize potential degradation. Based on stability studies of similar 2-aminothiazole derivatives, prolonged storage in solvents like DMSO at room temperature is not recommended due to the potential for degradation[2].
Q3: What are the primary factors that can induce degradation of this compound in a reaction?
A3: The stability of this compound can be influenced by several factors:
-
pH: The thiazole ring system's stability can be compromised under strong acidic or basic conditions, potentially leading to hydrolysis or ring-opening, especially at elevated temperatures.
-
Temperature: High temperatures can accelerate thermal decomposition. This is particularly relevant during high-temperature cross-coupling reactions where side reactions can become more prevalent.
-
Light: Although specific photostability data is limited for this exact molecule, many brominated aromatic compounds are known to be sensitive to UV light, which can induce photochemical degradation via homolytic cleavage of the C-Br bond[3][4].
-
Palladium Catalysis Conditions: In the context of cross-coupling reactions, the combination of a palladium catalyst, a base, and heat can create an environment where specific degradation pathways, such as reductive dehalogenation, are facilitated[5][6].
Troubleshooting Guide: Degradation in Synthetic Applications
This guide provides solutions to specific issues encountered during common synthetic transformations involving this compound.
Issue 1: Low Yield and Significant Debromination in Suzuki-Miyaura Coupling
Question: My Suzuki coupling reaction with this compound is giving low yields of the desired product, and I am observing a significant amount of 4-isopropylthiazole as a byproduct. What is happening and how can I fix it?
Answer: The formation of 4-isopropylthiazole is a classic case of reductive dehalogenation (or hydrodehalogenation), a common side reaction in palladium-catalyzed cross-coupling.[7] This occurs when the bromo-substrate is converted to the corresponding protonated compound instead of the cross-coupled product.
Plausible Degradation Pathway (Reductive Dehalogenation):
This side reaction can occur through several mechanisms within the main catalytic cycle. One common pathway involves the oxidative addition of this compound to the Pd(0) catalyst, forming a Pd(II) intermediate. Instead of undergoing transmetalation with the boronic acid, this intermediate can be intercepted by various species in the reaction mixture (e.g., solvent, base, or impurities) that act as hydride donors, leading to the undesired debrominated product.
Solutions:
-
Optimize the Base: The choice of base is critical. While strong bases are needed, some can promote dehalogenation. Screen bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Using anhydrous K₃PO₄ with a few equivalents of water can sometimes be effective, as water plays a crucial role in the transmetalation step.[8]
-
Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to dehalogenation. Ligands like SPhos or XPhos are often more effective than PPh₃ for heteroaryl couplings.[7]
-
Ensure an Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst, leading to the formation of palladium black and promoting side reactions.[7] Thoroughly degas your solvents and run the reaction under a strict argon or nitrogen atmosphere.
-
Use High-Purity Reagents: Ensure your boronic acid is not partially decomposed, as this can lead to competitive homocoupling and other side reactions.
Visualization: Suzuki Coupling Cycle vs. Reductive Dehalogenation
References
- 1. 2-Bromo-4-thiazolecarboxylic acid 5198-88-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Exploring alternative reagents to 2-Bromo-4-isopropylthiazole for specific applications
Technical Support Center: Navigating Alternatives to 2-Bromo-4-isopropylthiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for those exploring alternative reagents to this compound in their synthetic workflows. We will delve into the nuances of experimental choices, troubleshoot common issues, and provide validated protocols to ensure the integrity of your research.
Introduction: The Role of this compound and the Quest for Alternatives
This compound is a key heterocyclic building block, notably utilized as an intermediate in the synthesis of various pharmaceuticals. A prominent example is its role in the preparation of Ritonavir, an HIV protease inhibitor.[1][2] The thiazole moiety is a significant pharmacophore, and its derivatives are explored for a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4][5]
The need for alternative reagents can arise from several factors, including:
-
Cost-Effectiveness: The price of specialized reagents can significantly impact the overall cost of a synthetic route, particularly in large-scale production.
-
Availability and Lead Times: Supply chain disruptions or limited commercial availability can stall research and development timelines.
-
Reaction Efficiency and Yield: Alternative reagents may offer improved yields, faster reaction times, or milder reaction conditions.
-
Safety and Environmental Impact: The pursuit of greener chemistry often involves replacing hazardous reagents with safer, more environmentally benign alternatives.
This guide will focus on providing practical solutions and insights for navigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: The primary application of this compound is as a synthetic intermediate. It is a crucial component in the synthesis of Ritonavir, where it is used to introduce the (2-isopropyl-4-thiazolyl)methyl group.[1][2] Thiazole derivatives, in general, are widely investigated in medicinal chemistry for their diverse biological activities.[3][4][5][6]
Q2: What are the direct halogenated alternatives to this compound?
A2: The most direct alternatives are other 2-halo-4-isopropylthiazoles, such as 2-Chloro-4-isopropylthiazole and 2-Iodo-4-isopropylthiazole. The choice between these depends on the specific reaction, desired reactivity, and cost.
Q3: How does the reactivity of 2-Chloro-, 2-Bromo-, and 2-Iodo-4-isopropylthiazole compare in cross-coupling reactions?
A3: In typical palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond follows the general trend: C-I > C-Br > C-Cl. This is due to the bond dissociation energies. Therefore, 2-Iodo-4-isopropylthiazole would be the most reactive, and 2-Chloro-4-isopropylthiazole would be the least reactive. This difference in reactivity can be exploited for selective cross-coupling reactions on di-halogenated thiazoles.[7]
Q4: Are there non-halogenated alternatives for introducing the 4-isopropylthiazole moiety?
A4: Yes, one could consider using a corresponding organometallic reagent, such as a boronic acid or ester (for Suzuki coupling), an organotin reagent (for Stille coupling), or an organozinc reagent (for Negishi coupling) derived from 4-isopropylthiazole. These would then be coupled with a suitable electrophile in the target molecule.
Q5: What are the key considerations when switching from a bromo to a chloro or iodo analog in a cross-coupling reaction?
A5: When switching halogens, you may need to adjust the reaction conditions. For a less reactive chloro-substrate, more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos), higher temperatures, and stronger bases may be necessary. For a more reactive iodo-substrate, milder conditions might suffice, and care should be taken to avoid side reactions like homocoupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield in Cross-Coupling Reaction with an Alternative Halogenated Thiazole | Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. | • Ensure proper activation of the Pd(II) precatalyst. • Use fresh, high-quality catalyst and ligands. • Consider using a more active catalyst system (e.g., different ligand). |
| Poor Reactivity of the Halide: 2-Chlorothiazoles can be significantly less reactive than their bromo counterparts. | • Increase the reaction temperature. • Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). • Employ a more electron-rich and bulky phosphine ligand to facilitate oxidative addition.[8] | |
| Dehalogenation of the Thiazole: The halide may be reductively cleaved instead of undergoing cross-coupling. | • Ensure the reaction is run under strictly anaerobic conditions. • Use degassed solvents. • Avoid overly high temperatures or prolonged reaction times. | |
| Formation of Homocoupled Byproducts | Oxidative Homocoupling of the Organometallic Reagent: This is common with boronic acids. | • Thoroughly degas the reaction mixture. • Use a slight excess of the organometallic reagent. |
| Rapid Transmetalation and Reductive Elimination: Can occur with highly reactive iodo-substrates. | • Lower the reaction temperature. • Use a less concentrated reaction mixture. | |
| Difficulty in Purifying the Product | Residual Catalyst: Palladium residues can be difficult to remove. | • Use a palladium scavenger resin. • Perform an aqueous wash with a solution of a chelating agent like EDTA. |
| Similar Polarity of Product and Starting Materials: | • Optimize the mobile phase in column chromatography. • Consider recrystallization if the product is a solid. |
Experimental Protocols
Protocol 1: Synthesis of a 2-Aryl-4-isopropylthiazole via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 2-halo-4-isopropylthiazole with an arylboronic acid.
Materials:
-
2-Halo-4-isopropylthiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-halo-4-isopropylthiazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data for Halogenated Alternatives in a Model Suzuki Coupling
| Reagent | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ / K₂CO₃ | 90 | 6 | 85 |
| 2-Chloro-4-isopropylthiazole | Pd₂(dba)₃ / XPhos / K₃PO₄ | 110 | 18 | 78 |
| 2-Iodo-4-isopropylthiazole | Pd(PPh₃)₄ / K₂CO₃ | 80 | 4 | 92 |
Note: These are representative data and actual results may vary depending on the specific substrates and reaction conditions.
Visualizing the Workflow
Decision Tree for Selecting an Alternative Reagent
Caption: Decision tree for selecting an alternative to this compound.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. CN106749085B - A method of preparing Ritonavir - Google Patents [patents.google.com]
- 2. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 3. Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Analysis and prevention of byproduct formation in the synthesis of 2-Bromo-4-isopropylthiazole
Welcome to the technical support center for the synthesis of 2-Bromo-4-isopropylthiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic building block. Here, we move beyond simple protocols to provide in-depth analysis of common synthetic challenges, focusing on the mechanistic origins of byproduct formation and offering field-proven strategies for prevention and troubleshooting. Our goal is to empower you with the expertise to optimize your reaction outcomes, improve yield and purity, and accelerate your research and development efforts.
Section 1: Troubleshooting Guide - Addressing Common Experimental Issues
This section is formatted as a direct response to issues you may be observing in the lab. We diagnose the problem and provide actionable solutions grounded in chemical principles.
Question: My final product NMR shows multiple signals in the aromatic region after the Sandmeyer reaction. What are the likely impurities?
Answer: This is a classic issue in the Sandmeyer bromination of 2-amino-4-isopropylthiazole. The primary byproducts are typically the result of competing nucleophilic attack on the diazonium salt intermediate or radical side reactions.
Most Common Byproducts:
-
2-Hydroxy-4-isopropylthiazole: This forms when water acts as a nucleophile, attacking the diazonium salt to displace N₂ gas.[1] This is especially prevalent if the reaction temperature is not rigorously controlled or if there is an excess of water in the reaction medium.
-
Unreacted 2-Amino-4-isopropylthiazole: Incomplete diazotization is a common cause. This can result from insufficient sodium nitrite, inadequate acidity, or the addition of nitrite at a temperature that is too high, causing premature decomposition.
-
Biaryl Thiazoles (Dimers): The Sandmeyer reaction proceeds via a radical mechanism.[2] Coupling of the intermediate aryl radical with another thiazole molecule can lead to the formation of dimeric impurities, which can complicate purification.
Troubleshooting & Prevention:
-
Temperature Control: Maintain the diazotization temperature strictly between 0-5 °C. Use of an ice-salt bath is recommended. Temperatures above 10 °C drastically accelerate the decomposition of the diazonium salt to the undesired phenol analog.
-
Anhydrous Conditions: While the reaction is aqueous, minimize unnecessary water. Use concentrated acids (e.g., 48% HBr) to maintain a high acid concentration, which favors the desired reaction pathway.
-
Stoichiometry: Ensure at least a slight excess of sodium nitrite (e.g., 1.1 equivalents) is used and added slowly as a concentrated aqueous solution to the acidic amine slurry. This ensures complete conversion to the diazonium salt before the addition of the copper(I) bromide catalyst.
Question: Why is my yield so low, and why did the reaction mixture turn dark brown or black during the Sandmeyer step?
Answer: A low yield accompanied by the formation of tar-like substances is indicative of significant diazonium salt decomposition and subsequent radical polymerization. The aryl diazonium salt is the least stable intermediate in this synthesis and is prone to uncontrolled decomposition if not handled correctly.
Causality:
-
Thermal Instability: As mentioned, diazonium salts are thermally labile.[2] The dark coloration is often due to the formation of complex polymeric materials initiated by the reactive aryl radical and cation intermediates formed during decomposition.
-
Catalyst Activity: The copper(I) catalyst is essential for the single-electron transfer that initiates the conversion of the diazonium salt to the aryl radical.[1] If the Cu(I) catalyst is of poor quality (oxidized to Cu(II)), or if it is added too quickly to a warm solution, it can lead to a violent evolution of N₂ gas and rapid, uncontrolled decomposition.
Troubleshooting & Prevention:
-
Catalyst Addition: Prepare the CuBr solution separately and add it slowly to the cold (0-5 °C) diazonium salt solution. Never add the diazonium salt solution to the catalyst, as this creates localized high concentrations that can lead to uncontrolled reaction.
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously throughout the diazotization and catalyst addition steps to maintain thermal and concentration homogeneity.
-
Work-up Timing: Once the reaction is complete (as indicated by the cessation of N₂ evolution), proceed with the work-up promptly. Letting the crude reaction mixture stand for extended periods, even at room temperature, can lead to product degradation.
Question: I attempted a direct bromination of 4-isopropylthiazole and obtained a mixture of isomers and over-brominated products. How can I improve selectivity for the 2-bromo position?
Answer: This is a predictable outcome. Direct electrophilic bromination of the thiazole ring is generally not selective for the C2 position. The electronic properties of the thiazole ring dictate the regioselectivity of electrophilic substitution.
Mechanistic Explanation:
-
Regioselectivity: The thiazole ring is an electron-rich heterocycle.[3] Computational and experimental data show that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack.[3][4] Direct bromination with agents like Br₂ or N-Bromosuccinimide (NBS) will preferentially yield 5-bromo-4-isopropylthiazole.
-
Over-bromination: Because the first bromination is an activating substitution, the resulting monobromothiazole is susceptible to a second bromination, leading to the formation of 2,5-dibromo-4-isopropylthiazole.[5]
Recommended Strategy: Direct bromination is not the ideal route for synthesizing the 2-bromo isomer. The established and most reliable method is to install a functional group at the 2-position that can be readily converted to bromine. The Hantzsch synthesis of 2-amino-4-isopropylthiazole followed by a Sandmeyer reaction is the standard, authoritative approach precisely because it circumvents this regioselectivity problem.[6][7] The amino group acts as a synthetic handle, allowing for the specific and high-yield introduction of bromine at the C2 position.
Section 2: Frequently Asked Questions (FAQs)
What is the most reliable synthetic route to this compound?
The most robust and widely cited route involves a two-step sequence:
-
Hantzsch Thiazole Synthesis: This involves the condensation of an α-haloketone, specifically 1-bromo-3-methyl-2-butanone, with thiourea.[8] This reaction efficiently forms the thiazole ring and installs an amino group at the C2 position, yielding 2-amino-4-isopropylthiazole.
-
Sandmeyer Reaction: The 2-amino group is then converted into a diazonium salt using sodium nitrite and a strong acid (typically HBr). This intermediate is subsequently treated with copper(I) bromide (CuBr) to replace the diazonium group with bromine, affording the final product.[2][9]
This pathway provides excellent control over the regiochemistry, which is a significant challenge in direct functionalization of the thiazole core.
Caption: Recommended two-step synthesis of this compound.
What are the critical parameters to control during the Sandmeyer reaction?
Success in the Sandmeyer reaction hinges on the careful management of three key parameters:
| Parameter | Optimal Range | Rationale for Control | Potential Byproduct if Uncontrolled |
| Temperature | 0 to 5 °C | Prevents premature decomposition of the thermally unstable diazonium salt intermediate.[2] | 2-Hydroxy-4-isopropylthiazole, Tar/Polymers |
| Acidity (pH) | Strongly Acidic | Ensures complete formation of nitrous acid (from NaNO₂) and stabilizes the diazonium salt. | Unreacted 2-aminothiazole |
| Rate of Addition | Slow, dropwise | Manages the exothermic nature of the diazotization and prevents localized overheating and uncontrolled N₂ evolution. | Tar/Polymers, Reduced Yield |
How can the formation of the 2,5-dibromo byproduct be minimized if direct bromination is attempted?
While not recommended for preparing the 2-bromo isomer, if you are targeting the 5-bromo isomer and want to avoid over-bromination, the following strategies are key:
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is less reactive than elemental bromine (Br₂) and can provide better control.[5]
-
Strict Stoichiometry: Use no more than 1.0 equivalent of the brominating agent. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity.
Caption: Comparison of byproduct formation in Sandmeyer vs. Direct Bromination routes.
Section 3: Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of 2-Amino-4-isopropylthiazole (via Hantzsch Synthesis)
Materials:
-
1-Bromo-3-methyl-2-butanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (approx. 5 mL per gram of thiourea)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea and ethanol.
-
Stir the mixture to dissolve the thiourea. Some gentle heating may be required.
-
Add 1-bromo-3-methyl-2-butanone dropwise to the solution at room temperature. The addition is mildly exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 3-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt until the pH is ~8. The product will precipitate as a solid.
-
Isolate the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford 2-amino-4-isopropylthiazole. The product is often pure enough for the next step without further purification.[10]
Protocol 2: Synthesis of this compound (via Sandmeyer Reaction)
Materials:
-
2-Amino-4-isopropylthiazole (1.0 eq)
-
Hydrobromic Acid (48% aq., ~4.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Copper(I) Bromide (1.2 eq)
-
Deionized Water
Procedure:
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-4-isopropylthiazole in 48% HBr.
-
Cool the slurry to 0 °C using an ice-salt bath.
-
Dissolve sodium nitrite in a minimum amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the amine slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The mixture may turn a yellowish color.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide in 48% HBr. Cool this solution to 0 °C.
-
Slowly add the CuBr solution to the cold diazonium salt solution.
-
Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during this addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is typically a dark oil. Purify by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pale yellow liquid.[11]
-
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
Addressing stability and handling issues of 2-Bromo-4-isopropylthiazole and its derivatives
Welcome to the technical support center for 2-bromo-4-isopropylthiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability, handling, and reactivity of these versatile chemical building blocks. The information is presented in a question-and-answer format to provide direct solutions to issues you may encounter during your research.
Section 1: General Handling, Storage, and Safety
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
Q1: How should I properly store this compound to ensure its stability?
Answer:
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For maximum stability, especially for long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures under -20°C.[3] This minimizes exposure to moisture and oxygen, which can contribute to degradation. Keep the compound away from heat, sparks, open flames, and strong oxidizing agents.[4]
Q2: What are the primary safety precautions I should take when handling this compound and its derivatives?
Answer:
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4][5]
-
Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Ignition Sources: this compound and related compounds may be flammable.[4] Keep them away from all sources of ignition and use non-sparking tools for handling.[4][5] All equipment should be properly grounded to prevent static discharge.[4][6]
-
Handling: Avoid direct contact with skin and eyes.[2] Do not breathe in dust, vapor, mist, or gas.[4] After handling, wash your hands and any exposed skin thoroughly.[7]
Q3: I suspect my sample of this compound has degraded. What are the likely degradation pathways?
Answer:
Brominated heterocyclic compounds can be susceptible to degradation, primarily through hydrolysis, reduction (dehalogenation), and photodegradation.
-
Hydrolysis: In the presence of water, the bromine atom can be replaced by a hydroxyl group via nucleophilic substitution.[8] This process can be accelerated by the presence of bases.
-
Reductive Dehalogenation (Debromination): This is a common side reaction in many synthetic protocols, where the bromine atom is replaced by a hydrogen atom. This can be caused by certain catalysts, reagents (especially under reducing conditions), or traces of water acting as a proton source.[9]
-
Photodegradation: Like many organic molecules, prolonged exposure to UV light can lead to decomposition. It is advisable to store the compound in amber vials or in the dark.
A visual representation of potential degradation points is provided below.
Caption: Potential degradation pathways for this compound.
Section 2: Troubleshooting Synthetic Applications
This section addresses common issues encountered during reactions involving this compound derivatives.
Subsection 2.1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q4: My Suzuki-Miyaura coupling reaction with a 2-bromothiazole derivative is giving low yields. What are the common causes?
Answer:
Low yields in Suzuki couplings with 2-bromothiazoles are a frequent challenge. The electron-deficient nature of the thiazole ring and the coordinating ability of the nitrogen and sulfur atoms can interfere with the catalytic cycle.[10] Here’s a systematic approach to troubleshooting:
-
Catalyst Deactivation: The thiazole nitrogen can coordinate to the palladium center, forming inactive catalyst species.[10]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish.
-
Protodeboronation of Boronic Acid: The boronic acid can be unstable, especially in the presence of aqueous bases, leading to its replacement by a hydrogen atom.[10]
-
Solution: Use anhydrous solvents, ensure all glassware is thoroughly dried, and consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[10]
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a slow, incomplete reaction.[10][12]
-
Solution: Screen different solvents or solvent mixtures (e.g., Toluene, Dioxane, DMF). Gentle heating can improve solubility, but be mindful of potential thermal degradation.[9]
-
Caption: Decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Q5: I'm observing significant debromination of my thiazole starting material. How can I minimize this side reaction?
Answer:
Debromination is a form of reductive dehalogenation and is a common byproduct. Here are several strategies to mitigate it:
-
Lower Reaction Temperature: High temperatures can promote side reactions. Reducing the temperature may slow the desired reaction but can often significantly decrease debromination.[9]
-
Optimize Ligand Choice: Certain phosphine ligands can favor reductive elimination pathways that lead to debromination. Experimenting with different ligands is advisable.
-
Ensure Anhydrous Conditions: Traces of water can act as a proton source for the debromination process. Use freshly dried, degassed solvents and ensure all reagents are anhydrous.[9]
-
Use Milder Bases: In some cases, very strong bases can facilitate this side reaction. Consider switching to a milder base like K₂CO₃ or a phosphate base if debromination is severe.[9]
Subsection 2.2: Lithiation and Grignard Reactions
Q6: I am attempting a lithium-halogen exchange on this compound, but the reaction is messy. What are the key parameters to control?
Answer:
Lithium-halogen exchange on 2-bromothiazoles can be challenging due to the acidity of the C5 proton and the stability of the resulting organolithium species.
-
Choice of Lithiating Agent: While n-Butyllithium (n-BuLi) is common, it can sometimes act as a base, deprotonating the C5 position.[13][14] Using t-Butyllithium (t-BuLi) at very low temperatures can favor the desired lithium-halogen exchange at the C2 position.[13][14]
-
Temperature Control: These reactions must be performed at very low temperatures (typically -78 °C or lower) to prevent decomposition of the lithiated intermediate and minimize side reactions.[14]
-
Reaction Time: The lithiated species can be unstable. It is often best to generate the organolithium species and immediately quench it with the desired electrophile rather than letting it stir for an extended period.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. Ensure it is freshly distilled or obtained from a solvent purification system.
Q7: My lithiated thiazole intermediate seems unstable, leading to decomposition. How can I improve its stability?
Answer:
If the lithiated intermediate is too unstable, consider a transmetalation to a more stable organometallic species. After the initial lithium-halogen exchange, adding a solution of anhydrous zinc chloride (ZnCl₂) or a copper(I) salt can generate a more stable organozinc or organocuprate reagent, respectively.[15] These are often less reactive but more selective and stable, allowing the subsequent reaction with an electrophile to proceed more cleanly.
Section 3: Purification and Analysis
Q8: What are the most effective methods for purifying crude this compound and its derivatives?
Answer:
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying small to medium-scale reactions. Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or heptane.[16]
-
Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective method for achieving high purity.[17] The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.[17][18]
-
Distillation: For liquid products that are thermally stable, fractional distillation under reduced pressure can be effective for separating components with different boiling points.[19]
Q9: Which analytical techniques are best for assessing the purity of my final compound?
Answer:
A multi-technique approach is recommended for a comprehensive purity assessment.[20]
| Analytical Technique | Information Provided | Strengths & Weaknesses |
| GC-MS | Purity percentage, identification of volatile impurities and isomers.[20] | Strengths: High resolution for volatile compounds, definitive identification by mass spectrum.[20] Weaknesses: Not suitable for non-volatile or thermally labile compounds.[20] |
| HPLC-UV | Purity percentage, quantification of non-volatile impurities.[20] | Strengths: Versatile, excellent quantitative accuracy.[21] Weaknesses: Peak identification requires a reference standard.[20] |
| NMR Spectroscopy | Structural confirmation, identification and quantification of impurities.[20] | Strengths: Provides detailed structural information, can identify unknown impurities.[22] Weaknesses: Lower sensitivity for trace impurities compared to chromatographic methods.[20] |
Section 4: General Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add the 2-bromothiazole derivative (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst) and the phosphine ligand (e.g., SPhos).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[10]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and inorganic salts.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. fishersci.ie [fishersci.ie]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 1026598-63-9 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. growingscience.com [growingscience.com]
- 15. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
- 18. ijddr.in [ijddr.in]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Thiazole Analogs: Projecting the Therapeutic Potential of 2-Bromo-4-isopropylthiazole Derivatives
Introduction: The Thiazole Scaffold as a Cornerstone of Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its role in a multitude of clinically approved therapeutics, from antimicrobials like Sulfathiazole to anticancer agents such as Dasatinib.[1][2] The versatility of the thiazole nucleus allows for extensive synthetic modification, enabling medicinal chemists to fine-tune pharmacological activity.[1][3][4]
While extensive research exists on various thiazole analogs, the specific biological profile of 2-Bromo-4-isopropylthiazole derivatives remains a nascent field of inquiry. This guide, therefore, aims to provide a comprehensive comparative analysis of structurally related thiazole compounds to project the potential biological activities of the this compound scaffold. By synthesizing existing experimental data and structure-activity relationships (SAR), we will build a predictive framework to guide future research and development for scientists and drug development professionals.
Deconstructing the Scaffold: A Structure-Activity Relationship (SAR) Perspective
The biological activity of any thiazole derivative is profoundly dictated by the nature and position of its substituents. For the this compound core, two key modifications are poised to significantly influence its pharmacological profile: halogenation at the C2 position and alkyl substitution at the C4 position.
The Influence of C2-Halogenation
The introduction of a halogen, particularly bromine, onto the thiazole ring is a well-established strategy for enhancing biological potency.[4][5] The bromine atom can modulate the molecule's properties in several critical ways:
-
Increased Lipophilicity: The bromo group enhances the molecule's lipid solubility, which can improve its ability to cross biological membranes and reach intracellular targets.[5]
-
Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the thiazole ring, influencing how it interacts with biological macromolecules.
-
Target Interaction: The bromine atom can act as a key binding point, forming halogen bonds or other non-covalent interactions within the active site of a target protein.
Studies have consistently shown that bromo-substituted thiazoles exhibit potent biological effects. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated significant antimicrobial activity[6], and other bromo-containing analogs have shown promising antiproliferative effects against cancer cell lines.[2][4]
The Role of the C4-Isopropyl Group
Substitution at the C4 position with bulky, lipophilic alkyl groups, such as the isopropyl moiety, is also a critical determinant of activity. By analogy with the structurally similar tert-butyl group, the isopropyl group is expected to:
-
Enhance Lipophilicity: Complementing the effect of the bromine atom, the isopropyl group further increases the molecule's overall lipophilicity, which is often correlated with improved cell permeability.[5]
-
Introduce Steric Effects: The size and shape of the isopropyl group can confer selectivity by favoring binding to proteins with complementary hydrophobic pockets while preventing interaction with others.
-
Improve Target Affinity: Research has shown that 2-aminothiazole derivatives with lipophilic substituents at the C4 and C5 positions often exhibit moderate to good antitumor activities, likely due to enhanced interaction with hydrophobic regions of target enzymes.[5][7]
The combination of a 2-bromo and a 4-isopropyl substituent is therefore hypothesized to create a highly lipophilic scaffold with a distinct steric profile, making it a promising candidate for targeting enzymes and receptors implicated in cancer and microbial diseases.
Comparative Analysis of Biological Activities
Based on the SAR principles outlined above, we can project the likely biological activities of this compound derivatives by comparing them with well-characterized analogs.
Anticancer Activity
Thiazole derivatives are potent anticancer agents, often acting through the inhibition of critical signaling pathways involved in cell proliferation and angiogenesis, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][7] The enhanced lipophilicity of the this compound scaffold suggests it would be a strong candidate for cytotoxic activity.
| Compound/Analog | Target/Cell Line | Potency (IC₅₀ / GI₅₀) | Reference |
| Coumarin-Thiazole Hybrid 11f (with Bromo) | 4 Cancer Cell Lines (Avg) | 27 nM | [2] |
| 2-Aminothiazole Analog 20 | H1299 (Lung Cancer) | 0.91 µM | [7] |
| Thiazolyl-pyridazin 88 (with Bromo) | HS 578T (Breast Cancer) | 0.8 µM | [8] |
| Disubstituted Thiazole PVS 03 | MDAMB-231 (Breast Cancer) | Best activity vs. Dasatinib | [9] |
Table 1: Comparative anticancer potency of various thiazole derivatives.
The data clearly indicates that thiazole derivatives, particularly those functionalized with bromine, can achieve nanomolar to low-micromolar potency against a range of cancer cell lines. It is highly probable that this compound derivatives would exhibit similar, if not enhanced, efficacy due to the combined lipophilic contributions of both substituents, warranting their investigation as novel anticancer agents.
Antimicrobial Activity
The thiazole nucleus is a cornerstone in the development of antimicrobial agents.[5] A common mechanism of action is the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[2][10][11] Halogenation is a frequently used tactic to boost the antimicrobial power of a lead compound.
| Compound/Analog | Target Organism(s) | Potency (MIC) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine 43a | S. aureus, E. coli | 16.1 µM | [6] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | S. pneumoniae, E. coli | 0.03–7.81 µg/mL | [12][13] |
| Thiazole-Coumarin Hybrid 11b | S. aureus, E. coli, P. aeruginosa | More potent than Ciprofloxacin | [2] |
Table 2: Comparative antimicrobial potency of various thiazole derivatives.
The data highlights that thiazole analogs possess broad-spectrum antibacterial and antifungal activity. The presence of a bromo group in compounds like 43a confers significant potency.[6] Given that the this compound scaffold combines this key halogen with a lipophilic alkyl group, it stands as a highly promising candidate for development into a new class of antimicrobial agents to combat drug-resistant pathogens.
Experimental Design for Future Evaluation
To validate the predicted biological activities of this compound derivatives, a structured experimental workflow is essential.
General Synthesis Protocol: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical and reliable method for constructing the thiazole ring.[14] This protocol can be adapted to produce the target scaffold.
-
Reactant Preparation: Begin with 1-bromo-3-methyl-2-butanone (the α-haloketone corresponding to the 4-isopropyl substituent).
-
Condensation: React the α-haloketone with a suitable thioamide (e.g., thiourea) in a solvent such as ethanol.
-
Cyclization: Heat the mixture under reflux to facilitate the condensation and subsequent cyclization, which forms the 2-amino-4-isopropylthiazole ring.
-
Bromination: Introduce the bromine at the C2 position. While direct bromination of the resulting aminothiazole can be complex, a more controlled approach involves using a 2-halothiazole precursor or employing Sandmeyer-type reactions on the 2-amino group to replace it with bromine.
-
Purification: Purify the final product using column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized this compound derivative using NMR, Mass Spectrometry, and IR spectroscopy.
In Vitro Anticancer Evaluation: MTT Assay
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Evaluation: Broth Microdilution Assay
This assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the thiazole derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of Key Concepts
Visual models are essential for understanding the synthesis, mechanism, and structure-activity relationships of these compounds.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Caption: Inhibition of the EGFR signaling pathway by thiazole analogs.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jptcp.com [jptcp.com]
- 10. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. archives.ijper.org [archives.ijper.org]
The Thiazole Scaffold: A Privileged Motif in Kinase Inhibitor Design for Cancer Therapy
A Senior Application Scientist's Guide to Evaluating the Efficacy of Kinase Inhibitors Derived from Different Thiazole Scaffolds
The serendipitous discovery and subsequent clinical success of kinase inhibitors have revolutionized the landscape of cancer therapy. Among the myriad of heterocyclic scaffolds exploited in medicinal chemistry, the thiazole ring stands out as a "privileged" structure. Its unique electronic properties, ability to form key hydrogen bonds, and synthetic tractability have made it a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from different thiazole-based scaffolds, offering insights into their efficacy, supported by experimental data, and detailing the methodologies crucial for their evaluation.
The Rationale: Why Thiazole Scaffolds are a Focal Point in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in oncology. Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen atoms, offers a unique combination of features that make it particularly adept at targeting the ATP-binding pocket of kinases. The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system can engage in various non-covalent interactions, contributing to high binding affinity and specificity. Several clinically approved and late-stage investigational drugs, such as Dasatinib, Dabrafenib, and Ixazomib, feature a thiazole core, underscoring its therapeutic relevance.
Comparative Efficacy of Kinase Inhibitors Based on Key Thiazole Scaffolds
The versatility of the thiazole scaffold allows for its incorporation into a diverse range of molecular architectures, each tailored to target specific kinase families. This section will delve into a comparative analysis of inhibitors built around prominent thiazole-containing cores.
The 2-Aminothiazole Scaffold: A Cornerstone for Potent Kinase Inhibition
The 2-aminothiazole moiety is a frequently employed scaffold in the design of kinase inhibitors, serving as a versatile building block for creating compounds with broad-spectrum or selective activity.
A prime example of the success of this scaffold is Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. Its development stemmed from the screening of a compound library that identified a 2-aminothiazole derivative as a lead. Extensive structure-activity relationship (SAR) studies led to the discovery of Dasatinib, which has demonstrated remarkable efficacy in the treatment of chronic myeloid leukemia (CML).
More recent research has focused on developing 2-aminothiazole derivatives with selectivity for other kinases. For instance, Shao H. and colleagues synthesized a series of pyrimidines bearing a thiazole ring system and identified compounds with potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9).
Table 1: Comparative Efficacy of 2-Aminothiazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | In Vitro Potency (IC50) | Cellular Activity (Cell Line) | Reference(s) |
| Dasatinib | BCR-ABL, Src family | Sub-nanomolar | K562 (CML) | |
| Compound 25 (Shao H. et al.) | CDK9 | Not specified | Potent anti-proliferative effects (various cancer cell lines) | |
| 4-(thiazol-5-yl)benzoic acid derivative | CK2α | 0.014-0.017 μM | A549 (Lung Cancer) |
The Imidazo[2,1-b]thiazole Scaffold: A Promising Framework for Multi-Targeting
The fused heterocyclic system of imidazo[2,1-b]thiazole offers a rigid and planar scaffold that can be decorated with various substituents to achieve potent and selective kinase inhibition. This scaffold has been explored for its potential to target multiple kinases involved in cancer progression.
For example, certain imidazo[2,1-b]thiazole derivatives have demonstrated dual inhibitory activity against key receptor tyrosine kinases like EGFR and HER2. Another study highlighted a compound from this class with an IC50 value of 0.475 μM against MCF-7 breast cancer cells, outperforming the established drug Sorafenib.
Thiazole-Carboxamide Scaffolds: Targeting c-Met and Beyond
Thiazole-carboxamide derivatives have been a focal point in the development of inhibitors targeting the c-Met proto-oncogene, a receptor tyrosine kinase often dysregulated in various cancers. One study detailed the design and synthesis of a series of thiazole/thiadiazole carboxamide derivatives, culminating in the identification of a potent c-Met inhibitor, compound 51am . This compound not only exhibited significant biochemical and cellular activity but also demonstrated a favorable pharmacokinetic profile in mice.
Experimental Workflows for Evaluating Thiazole-Based Kinase Inhibitors
The robust evaluation of novel kinase inhibitors requires a multi-tiered experimental approach, progressing from initial biochemical assays to more complex cellular and in vivo models. The following protocols outline the standard methodologies employed in the field.
Workflow for Kinase Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Detailed Experimental Protocols
1. In Vitro Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and an APC-labeled substrate (acceptor) are used. Upon excitation, energy transfer from the donor to the acceptor occurs only when they are in close proximity (i.e., when the substrate is phosphorylated), resulting in a detectable signal.
-
Protocol:
-
Prepare a reaction buffer containing the kinase, the substrate, and ATP.
-
Add varying concentrations of the thiazole-based inhibitor to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents (europium-labeled antibody and APC-labeled substrate).
-
Incubate for another period (e.g., 60 minutes) to allow for antibody-substrate binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths.
-
Calculate the ratio of the acceptor and donor signals and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. Cellular Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the thiazole-based inhibitor for a specific duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
3. Western Blotting for Pathway Analysis
-
Principle: This technique is used to detect specific proteins in a cell lysate. It allows for the assessment of the phosphorylation status of downstream targets of the inhibited kinase, confirming the on-target effect of the compound.
-
Protocol:
-
Treat cells with the thiazole-based inhibitor at a specific concentration and for a defined time.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated or total form of the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Signaling Pathway Perturbation by Thiazole-Based Kinase Inhibitors
The efficacy of thiazole-based kinase inhibitors is rooted in their ability to intercept and block aberrant signaling cascades that drive cancer cell growth and survival. A common target for these inhibitors is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a dual thiazole-based inhibitor.
Conclusion and Future Directions
The thiazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. Its chemical versatility allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The comparative analysis presented in this guide highlights the diverse range of kinases that can be effectively targeted by thiazole-based compounds, leading to significant anti-proliferative effects in cancer cells.
Future research in this area will likely focus on the development of next-generation thiazole derivatives with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the exploration of novel thiazole-containing scaffolds and the use of advanced drug delivery systems will undoubtedly expand the therapeutic potential of this remarkable heterocyclic motif in the ongoing fight against cancer.
A Comparative Guide to 2-Bromo-4-isopropylthiazole and 2-Iodothiazole Derivatives in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials. The synthesis and functionalization of these heterocyclic scaffolds are therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering unparalleled precision and functional group tolerance.[1][2]
This guide provides an in-depth comparison of two common thiazole building blocks in these reactions: 2-bromo-4-isopropylthiazole and its 2-iodo counterparts. Understanding the distinct reactivity profiles of these substrates is critical for designing efficient synthetic routes, optimizing reaction conditions, and troubleshooting experimental challenges. We will delve into the mechanistic underpinnings of their reactivity, compare their performance in key cross-coupling reactions with supporting data, and provide detailed experimental protocols for researchers in the field.
The Decisive Step: Understanding Halide Reactivity in Oxidative Addition
The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The initial and often rate-determining step is the oxidative addition , where the halo-thiazole reacts with a low-valent Palladium(0) species to form a Pd(II) complex.
The efficiency of this step is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The C-I bond (bond energy ~228 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol). Consequently, 2-iodothiazoles undergo oxidative addition much more readily and under milder conditions than their 2-bromo analogues.[5] This intrinsic difference in reactivity is the central theme that dictates the choice of catalyst, ligands, and reaction parameters.
Caption: Oxidative addition of Pd(0) to halothiazoles.
Performance in Key Cross-Coupling Reactions
The inherent reactivity difference between iodo- and bromo-thiazoles manifests clearly in the conditions required for successful cross-coupling. While 2-iodothiazoles are often amenable to a broad range of standard conditions, this compound typically requires more specialized and highly active catalyst systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction.[2][6][7]
-
2-Iodothiazole Derivatives: These substrates are highly reactive and can often be coupled using traditional palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands. The reactions proceed efficiently at moderate temperatures (60-80 °C) with common bases like K₂CO₃ or Cs₂CO₃.
-
This compound: As a less reactive electrophile, this substrate demands more sophisticated catalytic systems to achieve good yields. The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) is often essential.[8] These ligands stabilize the active monoligated Pd(0) species, which is crucial for promoting the challenging oxidative addition of the C-Br bond.[8] Higher temperatures and stronger bases (e.g., K₃PO₄) may also be necessary.
| Feature | 2-Iodothiazole Derivative | This compound |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, P(t-Bu)₃ | SPhos, XPhos, RuPhos, Buchwald Ligands |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Temperature | 60 - 90 °C | 80 - 120 °C |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
Table 1: Comparison of typical Suzuki-Miyaura reaction conditions.
Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aromatic and heteroaromatic rings.[9][10]
-
2-Iodothiazole Derivatives: These are ideal substrates for Sonogashira couplings, reacting readily under standard Pd/Cu co-catalyzed conditions. Their high reactivity often permits the use of copper-free conditions, which can be advantageous for synthesizing sensitive molecules where copper contamination is a concern.[11] Reactions typically proceed smoothly at room temperature to 60 °C.
-
This compound: Coupling of terminal alkynes with this substrate is more challenging. It generally requires higher temperatures, more active palladium catalysts, and the presence of a copper(I) co-catalyst is almost always mandatory. The choice of amine base and solvent can also be more critical.
| Feature | 2-Iodothiazole Derivative | This compound |
| Reactivity | Very High | Moderate |
| Cu Co-catalyst | Optional (Copper-free is common) | Generally Required |
| Typical Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Typical Ligand | PPh₃ | PPh₃, XPhos |
| Temperature | Room Temperature - 60 °C | 60 - 100 °C |
| Yields | Generally Excellent | Good to Excellent |
Table 2: Comparison of typical Sonogashira reaction conditions.
Stille Coupling
The Stille reaction couples organostannanes with organic halides. While powerful due to the stability and functional group tolerance of the organotin reagents, its application is often limited by the toxicity of tin byproducts.[3][12][13]
-
2-Iodothiazole Derivatives: React readily, often under neutral conditions without the need for highly specialized ligands.
-
This compound: Requires more forcing conditions, similar to the Suzuki coupling. The use of additives like CuI or CsF can be beneficial to facilitate the transmetalation step. Microwave-assisted protocols have also proven effective for accelerating the coupling with less reactive bromides.[14]
Heck Reaction
The Heck reaction forms a C-C bond between an organic halide and an alkene.[15][16][17] The reactivity trend remains consistent: iodides are significantly more reactive than bromides. For a substrate like this compound, achieving high yields in a Heck reaction often requires phosphine-free conditions (e.g., using Pd(OAc)₂ with a phase-transfer catalyst like TBAB) or the use of palladacycle pre-catalysts at elevated temperatures.
Experimental Protocols & Workflow
Adherence to a rigorous experimental workflow is crucial for reproducibility and success in palladium-catalyzed reactions.
Caption: A typical experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol employs a highly active catalyst system suitable for the less reactive C-Br bond.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and SPhos (0.02 mmol, 2 mol%).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of a 2-Iodothiazole
This protocol takes advantage of the high reactivity of the C-I bond to avoid the use of a copper co-catalyst.
-
Preparation: To an oven-dried Schlenk flask, add the 2-iodothiazole derivative (1.0 mmol, 1.0 equiv), terminal alkyne (1.1 mmol, 1.1 equiv), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Solvent and Base Addition: Add 5 mL of degassed tetrahydrofuran (THF) followed by 3 mL of degassed triethylamine (Et₃N) via syringe.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution. Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Regioselectivity: The Case of 2-Bromo-5-iodothiazole
The significant difference in reactivity is powerfully demonstrated in dihalogenated substrates. In 2-bromo-5-iodothiazole, the C-I bond at the 5-position is far more susceptible to oxidative addition than the C-Br bond at the 2-position.[5][18][19] This allows for highly selective, sequential cross-coupling reactions. One can perform a Sonogashira or Suzuki coupling at the 5-position under mild conditions, leaving the 2-bromo position untouched for a subsequent, different coupling reaction under more forcing conditions.[5] This strategy is a cornerstone of efficient molecular construction.
Conclusion and Recommendations
The choice between a 2-bromo- and a 2-iodothiazole derivative is a strategic decision based on a trade-off between reactivity, cost, and synthetic strategy.
-
2-Iodothiazole derivatives are the substrates of choice for rapid, high-yielding reactions under mild conditions. They are ideal for complex syntheses involving sensitive functional groups and allow for a wider range of catalyst systems, including copper-free Sonogashira couplings. Their primary drawback is higher cost and potentially lower stability compared to bromides.
-
This compound represents a more cost-effective and stable building block. However, its lower reactivity necessitates the use of more expensive and specialized bulky phosphine ligands and potentially harsher reaction conditions (higher temperatures, stronger bases). It is well-suited for large-scale synthesis where cost is a major factor and where the necessary catalyst systems are available.
For drug development professionals and researchers, a clear understanding of these reactivity differences is crucial. For initial route-scouting and the synthesis of complex, sensitive targets, the higher reactivity of the iodide often justifies the cost. For process development and scale-up, optimizing conditions for the more economical bromide is a worthwhile endeavor.
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Hantzsch Pyridine Synthesis: Unlocking Versatility with Alpha-Haloketones
For researchers at the forefront of medicinal chemistry and drug development, the synthesis of functionalized heterocycles is a cornerstone of innovation. The Hantzsch pyridine synthesis, a classic multicomponent reaction, has long been a reliable method for constructing the pyridine core, a scaffold present in numerous pharmaceuticals.[1][2] This guide delves into a powerful, albeit less common, variation of this synthesis that utilizes alpha-haloketones. By examining the mechanistic nuances and comparing the outcomes with different alpha-haloketones—specifically alpha-chloro, alpha-bromo, and alpha-iodo ketones—we aim to provide a comprehensive resource for optimizing this versatile reaction.
The Mechanistic Landscape: A Departure from the Classic Pathway
The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[3] The variation employing an alpha-haloketone modifies this approach, typically by reacting a pre-formed enamine (from a β-ketoester and ammonia) with an alpha-haloketone. This pathway offers a strategic advantage for creating unsymmetrical pyridines.
The reaction proceeds through several key steps, as illustrated below. The initial and often rate-determining step in this modified synthesis is the nucleophilic attack of the enamine on the electrophilic α-carbon of the haloketone. This is a classic S(_N)2 reaction, where the halogen acts as the leaving group. Subsequent cyclization and dehydration lead to the dihydropyridine intermediate, which is then oxidized to the final aromatic pyridine product.[4][5]
Caption: Modified Hantzsch synthesis mechanism using an α-haloketone.
The Decisive Factor: Leaving Group Ability of the Halogen
The choice of halogen on the alpha-ketone is the most critical variable influencing the reaction's success. The reactivity of the α-haloketone in the initial S(_N)2 step is directly proportional to the leaving group ability of the halide. This well-established trend in organic chemistry dictates that the reactivity follows the order: I > Br > Cl > F .[4]
This trend is governed by two primary factors:
-
Bond Strength: The Carbon-Iodine (C-I) bond is the weakest among the halogens, making it the easiest to break. Conversely, the Carbon-Fluorine (C-F) bond is the strongest, rendering α-fluoroketones largely unreactive in this context.
-
Polarizability and Stability of the Halide Anion: Larger, more polarizable anions like iodide (I⁻) are better able to stabilize the negative charge once they have left the molecule, making them excellent leaving groups.
The adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon through its electron-withdrawing inductive effect, making even α-chloroketones susceptible to nucleophilic attack under appropriate conditions.[4]
Comparative Performance Analysis
| Feature | α-Iodoketone | α-Bromoketone | α-Chloroketone |
| Relative Reaction Rate | Very Fast | Fast | Moderate |
| Required Conditions | Mild (often room temp.) | Mild to moderate heating | Moderate to strong heating |
| Expected Yield | High | High to Moderate | Moderate to Low |
| Key Considerations | - High reactivity can lead to side reactions.[7]- Reagents can be less stable and more expensive. | - Good balance of reactivity and stability.[4]- Most commonly used for this type of synthesis. | - Less reactive, requiring more forcing conditions.[8]- Potential for slower, cleaner reactions if side reactions are an issue with Br/I. |
| Potential Byproducts | - Over-alkylation of the enamine.- Decomposition of the starting material. | - Favorskii rearrangement under basic conditions.- Elimination reactions. | - Lower conversion rates leading to recovery of starting material.- Formation of chlorinated byproducts.[8] |
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of alpha-haloketone choice, we provide detailed protocols for the synthesis of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate using both an α-bromo and an α-chloro precursor. Note the difference in recommended reaction temperature and time, reflecting the lower reactivity of the chloro-compound.
General Experimental Workflow
The overall process for synthesis, work-up, and purification is consistent for both precursors.
Caption: General workflow for Hantzsch synthesis and product purification.
Protocol 1: Synthesis using Ethyl 4-Bromoacetoacetate (Higher Reactivity)
Materials:
-
Ethyl 3-aminocrotonate (enamine)
-
Ethyl 4-bromoacetoacetate
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-aminocrotonate (1.29 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
Reagent Addition: To the stirring solution, add ethyl 4-bromoacetoacetate (2.09 g, 10 mmol) dropwise at room temperature.
-
Reaction: Gently heat the mixture to reflux (approx. 78°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the dihydropyridine intermediate.
-
Oxidation & Isolation: Note: The dihydropyridine intermediate may spontaneously oxidize to the pyridine product upon workup and exposure to air. For complete conversion, an oxidizing agent such as ceric ammonium nitrate or a stream of air can be used. The crude product is collected by vacuum filtration, washed with cold ethanol, and dried.
-
Purification: The crude solid is purified by recrystallization from ethanol to yield the final pyridine product.
Protocol 2: Synthesis using Ethyl 4-Chloroacetoacetate (Lower Reactivity)
Materials:
-
Ethyl 3-aminocrotonate (enamine)
-
Anhydrous Ethanol or a higher boiling solvent like n-butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-aminocrotonate (1.29 g, 10 mmol) in 30 mL of anhydrous ethanol (or n-butanol for higher temperatures).
-
Reagent Addition: To the stirring solution, add ethyl 4-chloroacetoacetate (1.65 g, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The lower reactivity of the chloride leaving group necessitates a longer reaction time and potentially a higher temperature. Monitor the reaction progress by TLC.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
-
Oxidation & Isolation: Follow the same oxidation and isolation procedure as in Protocol 1.
-
Purification: Purify the crude solid by recrystallization from ethanol.
Conclusion and Recommendations
The selection of an alpha-haloketone for a modified Hantzsch pyridine synthesis presents a trade-off between reactivity and stability.
-
Alpha-iodoketones offer the highest reactivity, allowing for mild reaction conditions, but their cost and potential for side reactions must be considered.
-
Alpha-bromoketones represent the optimal balance for most applications, providing good reactivity under manageable conditions. They are often the reagent of choice for developing new synthetic routes.
-
Alpha-chloroketones are valuable when milder reactivity is desired to avoid byproducts or when the cost of the starting material is a primary concern. Their use requires more forcing conditions, including longer reaction times and higher temperatures.
By understanding the underlying principles of reactivity and carefully selecting the appropriate alpha-haloketone, researchers can effectively leverage this powerful modification of the Hantzsch synthesis to access a diverse range of functionalized pyridines for applications in drug discovery and materials science.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
- 9. Synthesis method of ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 10. Page loading... [guidechem.com]
A Technical Guide to the Structure-Activity Relationship of 2-Bromo-4-isopropylthiazole Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific series of these compounds: 2-bromo-4-isopropylthiazole analogs. Understanding how structural modifications to this core influence biological activity is paramount for the rational design of more potent and selective therapeutic agents. While a comprehensive, head-to-head comparison of a wide range of this compound analogs is not extensively documented in a single source, this guide synthesizes available data from studies on structurally related thiazole derivatives to provide a comparative framework for researchers.
The this compound Core: A Privileged Scaffold
The this compound moiety presents several key features that make it an attractive starting point for drug discovery:
-
The Thiazole Ring: This five-membered heterocycle is a bioisostere for many other aromatic and heterocyclic rings and can engage in various non-covalent interactions with biological targets.[2]
-
The 2-Bromo Substituent: The bromine atom is a lipophilic, electron-withdrawing group. Its presence can influence the molecule's overall electronic properties, membrane permeability, and potential for halogen bonding with target proteins. The bromo group can also serve as a synthetic handle for further diversification through cross-coupling reactions.[3]
-
The 4-Isopropyl Group: This bulky, lipophilic group can contribute to hydrophobic interactions within the binding pocket of a target protein, potentially enhancing binding affinity and selectivity.
Comparative Analysis of Structural Modifications and Biological Activity
The biological activity of thiazole derivatives can be significantly modulated by introducing various substituents at different positions of the ring. Based on SAR studies of related thiazole compounds, we can infer the likely impact of modifications to the this compound core.
Modifications at the 2-Position: The Impact of Replacing Bromine
While the 2-bromo group offers advantages, replacing it with other functionalities can drastically alter the biological profile. A common modification is the introduction of an amino group, leading to 2-aminothiazole derivatives, which have shown significant therapeutic potential.[1][4]
Key Insight: The nature of the substituent at the 2-position is a critical determinant of biological activity. While a bromo group can contribute to potency, its replacement with other groups, such as substituted amino moieties, opens up a vast chemical space for optimization.
Modifications at the 4-Position: The Role of the Isopropyl Group
The isopropyl group at the 4-position contributes to the lipophilicity of the molecule. Varying the size and nature of the alkyl or aryl substituent at this position can fine-tune the compound's interaction with the target.
Key Insight: The 4-position appears to tolerate a range of substituents, with the optimal choice being target-dependent. Lipophilic groups are often favored for interactions with hydrophobic pockets in enzymes or receptors.
Modifications at the 5-Position: Exploring Substituent Effects
The 5-position of the thiazole ring is another key site for modification. Introducing different groups at this position can influence potency and selectivity.
Key Insight: The 5-position is a crucial site for modulation of activity. The introduction of specific substituents can lead to significant gains in potency, as demonstrated in various studies on related thiazole analogs.
Table 1: Comparative Biological Activity of Selected Thiazole Analogs
| Compound ID | Core Structure | 2-Substituent | 4-Substituent | 5-Substituent | Biological Activity | Cell Line/Organism | IC₅₀/MIC (µM) | Reference |
| Analog 1 | Thiazole | -NH-CO-R | -Isopropyl | -H | Anticancer | Prostate, Melanoma | 0.7 - 2.6 | [5] |
| Analog 2 | Thiazole | -NH₂ | -Phenyl | -Br | Anticancer | Not Specified | Not Specified | [6] |
| Analog 3 | Thiazole | -NH-aryl | -Aryl | -H | Antimicrobial | S. aureus, E. coli | Not Specified | [1] |
| Analog 4 | Thiazole | -NH₂ | -Pyridyl | -H | Antimycobacterial | M. tuberculosis | Not Specified | [7] |
| Analog 5 | Thiazole | -NH-CO-R | -Aryl | -Aryl | Anticancer | Various | 0.03 - 0.9 nM | [8][9] |
Note: This table is a synthesis of data from related thiazole analogs to infer potential SAR trends for the this compound series. Direct experimental data for a comprehensive series of this compound analogs is limited in the provided search results.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility is key in scientific research. The following sections provide detailed, step-by-step methodologies for the synthesis of thiazole analogs and for assessing their biological activity.
General Synthesis of this compound Analogs
The Hantzsch thiazole synthesis is a widely used and versatile method for the preparation of the core thiazole ring.[10]
Step 1: Synthesis of the α-haloketone
-
React isobutyrophenone with a suitable brominating agent (e.g., N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, or bromine in a solvent like methanol) to yield the corresponding α-bromoketone.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography.
Step 2: Hantzsch Thiazole Synthesis
-
React the α-bromoketone with thiourea in a suitable solvent, such as ethanol.
-
Reflux the reaction mixture for several hours.
-
After cooling, the product, 2-amino-4-isopropylthiazole, will precipitate and can be collected by filtration.
Step 3: Introduction of the 2-Bromo Substituent (Sandmeyer-type reaction)
-
Diazotize the 2-amino-4-isopropylthiazole using sodium nitrite in the presence of a strong acid (e.g., HBr).
-
React the resulting diazonium salt with a copper(I) bromide solution to yield this compound.
-
Purify the final product by extraction and column chromatography.
Step 4: Further Diversification The this compound can be further modified at the 5-position via electrophilic aromatic substitution reactions or through metal-catalyzed cross-coupling reactions at the 2-position.
In Vitro Biological Assays
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[6]
-
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.
-
Compound Dilution: Prepare serial dilutions of the thiazole analogs in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural components of the this compound scaffold and highlights the positions where modifications can significantly impact biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Assessing the advantages of 2-Bromo-4-isopropylthiazole over other reagents in specific synthetic transformations
In the landscape of modern organic synthesis, the efficient construction of complex molecular architectures is paramount. For researchers and professionals in drug discovery and development, the strategic selection of building blocks can significantly impact the success of a synthetic campaign. This guide provides an in-depth technical assessment of 2-Bromo-4-isopropylthiazole, a versatile reagent, and objectively compares its performance against alternative synthetic strategies in key transformations. We will delve into the causality behind experimental choices, present validating data, and provide detailed protocols to empower chemists in their synthetic endeavors.
Introduction: The Thiazole Moiety and the Utility of a Pre-functionalized Intermediate
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, coordinate to metal ions, and serve as a stable aromatic platform makes it a valuable component in the design of biologically active molecules. Consequently, the development of efficient methods for the synthesis of substituted thiazoles is of critical importance.
This compound emerges as a strategic starting material for the synthesis of 2,4-disubstituted thiazoles. The presence of the bromine atom at the C2 position provides a reactive handle for a variety of cross-coupling reactions, while the isopropyl group at the C4 position offers a common structural motif found in numerous bioactive compounds. This pre-functionalization offers several advantages over alternative approaches that involve the late-stage functionalization of an existing thiazole ring.
The Cornerstone of Versatility: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, offering a reliable and high-yielding route to a diverse array of 2-substituted-4-isopropylthiazoles.
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most widely used cross-coupling reactions due to its mild conditions and the commercial availability of a vast library of boronic acids.[1]
Advantage of this compound:
The primary advantage of using this compound in Suzuki-Miyaura coupling lies in its regioselectivity and efficiency . Alternative methods, such as the direct C-H arylation of 4-isopropylthiazole, can suffer from issues with regioselectivity, often yielding a mixture of C2 and C5-arylated products.[2] Furthermore, direct C-H activation typically requires harsher reaction conditions and may not be compatible with all functional groups.[3]
Comparative Data: this compound vs. Direct C-H Arylation
| Transformation | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki Coupling | This compound + Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C | ~85-95% (estimated) | [1] |
| Direct C-H Arylation | 4-isopropylthiazole + Iodobenzene | Pd(OAc)₂, PPh₃, NaOtBu, Toluene, 110 °C | Variable, often with C5 isomer | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane (4 mL), Water (1 mL).
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane and water.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling utilizes organostannane reagents and offers a complementary approach to the Suzuki-Miyaura reaction.[4] While the toxicity of tin reagents is a concern, the Stille coupling is often tolerant of a wider range of functional groups and can be advantageous for specific substrates.
Advantage of this compound:
Similar to the Suzuki coupling, using this compound in a Stille reaction ensures predictable regiochemistry . The C2-bromo position is more reactive than the C-H bonds at other positions of the thiazole ring, leading to the selective formation of the 2-substituted product.[5] This is particularly beneficial when synthesizing complex molecules where multiple reactive sites could compete in a direct C-H functionalization approach.
Comparative Data: Stille Coupling Yields
| Electrophile | Organostannane | Catalyst/Conditions | Yield (%) | Reference |
| 2-Bromo-4-alkylthiazole | (Tributylstannyl)pyridine | Pd(PPh₃)₄, Toluene, 110 °C | 58-62 | [5] |
| 2-Bromo-4-alkylthiazole | Vinyltributyltin | PdCl₂(PPh₃)₂, THF, reflux | ~70-80 (estimated) | [4] |
Experimental Protocol: Stille Coupling of this compound with (Tributylstannyl)pyridine
-
Materials: this compound (1.0 mmol), (Tributylstannyl)pyridine (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), Anhydrous Toluene (5 mL).
-
Procedure:
-
To a dry Schlenk flask under argon, add this compound and Pd(PPh₃)₄.
-
Add anhydrous, degassed toluene.
-
Add (tributylstannyl)pyridine via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6] This reaction is crucial for the synthesis of conjugated systems and provides a versatile handle for further transformations via the alkyne functionality.
Advantage of this compound:
The use of this compound provides a direct and high-yielding entry to 2-alkynyl-4-isopropylthiazoles.[6] Alternative routes, such as the coupling of a 2-lithio-4-isopropylthiazole with an iodoalkyne, can be lower yielding and require cryogenic conditions.
Comparative Data: Sonogashira Coupling
| Electrophile | Alkyne | Catalyst/Conditions | Yield (%) | Reference |
| 2-Bromo-4-alkylthiazole | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | High (typical) | [6] |
| 2-Bromo-heterocycle | Various terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C | 70-90 | [7] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials: this compound (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), CuI (0.06 mmol), Anhydrous Triethylamine (5 mL), Anhydrous THF (5 mL).
-
Procedure:
-
To a dry Schlenk flask under argon, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic Cycle of Sonogashira Coupling.
Negishi Coupling: A Highly Versatile C-C Coupling Method
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[8] It is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.
Advantage of this compound:
The Negishi coupling of this compound provides a reliable method for introducing a wide variety of substituents at the 2-position, including alkyl groups that can be challenging to introduce via other cross-coupling methods. The use of the pre-brominated substrate ensures that the coupling occurs exclusively at the desired position.[9]
Comparative Data: Negishi Coupling Yields
| Electrophile | Organozinc Reagent | Catalyst/Conditions | Yield (%) | Reference |
| 2,4-Dibromothiazole | Alkyl-ZnCl | PdCl₂(PPh₃)₂, THF, reflux | 65-85 (for 2-alkylation) | [9] |
| 2-Bromothiazole | Aryl-ZnCl | Pd(PPh₃)₄, THF, reflux | 68-85 | [8] |
Experimental Protocol: Negishi Coupling of this compound with an Alkylzinc Reagent
-
Materials: this compound (1.0 mmol), Alkylzinc chloride (1.2 mmol in THF), Pd(PPh₃)₄ (0.05 mmol), Anhydrous THF (5 mL).
-
Procedure:
-
To a dry Schlenk flask under argon, add this compound and Pd(PPh₃)₄.
-
Add anhydrous THF.
-
Add the solution of the alkylzinc chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor by TLC. Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Application in Pharmaceutical Synthesis: A Key Intermediate for Ritonavir
The utility of 2-substituted-4-isopropylthiazole derivatives is highlighted by their presence in important pharmaceuticals. For instance, the 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole moiety is a key structural component of the HIV protease inhibitor, Ritonavir.[10][11] The synthesis of this intermediate often starts from precursors that can be readily derived from this compound, showcasing the industrial relevance of this building block.
Conclusion: A Strategic Choice for Efficiency and Predictability
In assessing the advantages of this compound, a clear picture emerges. For the synthesis of 2-substituted-4-isopropylthiazoles, this pre-functionalized reagent offers significant benefits in terms of regiocontrol, reaction efficiency, and milder reaction conditions when compared to alternative strategies such as direct C-H activation of 4-isopropylthiazole. The predictable reactivity of the C2-bromo position in a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings, makes it a highly valuable and strategic building block for researchers in drug discovery and development. The ability to reliably introduce a wide range of substituents at a specific position streamlines synthetic routes, reduces the formation of unwanted isomers, and ultimately accelerates the discovery and development of new chemical entities.
References
- 1. Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Stille Coupling [organic-chemistry.org]
Comparative docking studies of kinase inhibitors derived from 2-Bromo-4-isopropylthiazole and other heterocyclic cores
Introduction: The Central Role of Kinases and Heterocyclic Inhibitors
Protein kinases are fundamental regulators of nearly all cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these successful drugs lies a heterocyclic scaffold.[3] Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, are adept at forming the key interactions necessary for potent and selective inhibition within the ATP-binding pocket of kinases.[4]
Among these "privileged scaffolds," the 2-aminothiazole core has emerged as a particularly fruitful starting point for inhibitor design.[5][6][7] Its structure is featured in potent kinase inhibitors like Dasatinib, a pan-Src inhibitor.[6][8] This guide provides a comparative analysis of kinase inhibitors derived from various heterocyclic cores, with a special focus on the potential of the 2-Bromo-4-isopropylthiazole scaffold. We will delve into the causality behind computational and experimental methodologies, offering a framework for researchers to evaluate and design novel kinase inhibitors.
The Power of the Scaffold: Why Heterocycles Dominate Kinase Inhibition
The effectiveness of a kinase inhibitor is dictated by its ability to fit snugly into the ATP binding site and form specific, stabilizing interactions with key amino acid residues. Heterocyclic cores are uniquely suited for this role for several reasons:
-
Hydrogen Bonding Capability: Nitrogen and sulfur atoms within the rings can act as hydrogen bond donors or acceptors, mimicking the interactions of the adenine portion of ATP with the kinase "hinge" region. This is a foundational requirement for potent inhibition.
-
Structural Rigidity and Versatility: The rigid ring structure provides a stable anchor, pre-organizing the attached functional groups for optimal binding. At the same time, these scaffolds offer multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties (the Structure-Activity Relationship, or SAR).[5][8][9]
-
Modulation of Physicochemical Properties: The choice of heterocyclic core and its substituents significantly influences the molecule's solubility, cell permeability, and metabolic stability—all critical factors for a successful drug candidate.
The 2-aminothiazole scaffold is a prime example. The 2-amino group is perfectly positioned to form crucial hydrogen bonds with the kinase hinge region. Modifications at the 4- and 5-positions of the thiazole ring can then be used to explore interactions with other parts of the active site, thereby enhancing potency and steering selectivity towards a specific kinase target.[8][10] The inclusion of a bromine atom, as in the this compound starting point, often serves to increase binding affinity through halogen bonding or by providing a reactive handle for further chemical elaboration.
Comparative Analysis: Docking Performance of Different Heterocyclic Cores
To understand the relative potential of different scaffolds, we can compare their performance in molecular docking simulations against key cancer-related kinases like VEGFR-2, Aurora Kinase, and CDK6. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a "docking score" in kcal/mol.[11][12]
| Heterocyclic Core | Target Kinase | Representative Compound Example | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residues) | Experimental IC₅₀ (nM) | Reference |
| 2-Aminothiazole | Aurora A Kinase | Designed Analog 1a | -9.67 | Cys288, Ala213 | Predicted High | [13][14] |
| Thiazolyl-Pyrimidine | CDK6 | Lead Compound 8 | Not Reported | Asp163 | 115.38 (for analog 17a) | [10] |
| Quinoline | VEGFR-2 | Sorafenib (Reference) | -8.5 to -10.5 (Typical Range) | Cys919, Asp1046 | 60.83 (for analog 6) | [15][16] |
| Pyrido-pyrimidine | CDK6 | Compound 17a | Not Reported | Val101 | 115.38 | [10] |
| Benzimidazole Thiophene | PLK1 | GSK461364 | Not Reported | Not Reported | Active in vivo | [1] |
This table synthesizes data from multiple sources to provide a comparative overview. Direct head-to-head experimental comparisons under identical conditions are often unavailable in the literature.
Analysis: The 2-aminothiazole scaffold demonstrates excellent predicted binding affinity for Aurora Kinase.[13][14] Similarly, thiazole-containing hybrids like the thiazolyl-pyrimidine core show potent, experimentally verified inhibition of CDKs by forming critical hydrogen bonds with the DFG motif.[10] Other cores, such as quinoline and pyrido-pyrimidine, also yield highly potent inhibitors by engaging with hinge residues like Cys919 in VEGFR-2 and Val101 in CDK6, respectively.[10][15][16] This highlights a common mechanistic theme: successful heterocyclic inhibitors effectively mimic the ATP-hinge interaction, while diverse substitutions on the core scaffold drive selectivity and potency.
Methodology Deep Dive: A Validated Molecular Docking Workflow
Molecular docking is a powerful computational tool for predicting ligand binding modes and prioritizing compounds for synthesis.[17][18] A robust and self-validating protocol is essential for generating meaningful results.
Experimental Protocol: Molecular Docking
-
Protein Preparation (The "Lock"):
-
Rationale: The raw crystal structure of a protein (obtained from the Protein Data Bank, PDB) is not ready for docking. It contains water molecules, may be missing hydrogen atoms, and might have multiple conformations. This step standardizes the protein structure.
-
Procedure:
-
Download the crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 2OH4).[16]
-
Remove all water molecules and co-crystallized ligands/ions not essential for binding.
-
Add polar hydrogen atoms and assign correct atom types and charges using a molecular modeling program (e.g., Schrödinger Maestro, AutoDock Tools).[11]
-
Perform a constrained energy minimization to relieve any steric clashes in the structure, ensuring the backbone atoms remain close to the experimentally determined coordinates.
-
-
-
Ligand Preparation (The "Key"):
-
Rationale: The 2D structure of the inhibitor must be converted to a realistic 3D conformation with correct charges and ionization states at physiological pH.
-
Procedure:
-
Draw the 2D structure of the inhibitor (e.g., a derivative of this compound).
-
Convert the 2D structure to 3D.
-
Generate possible ionization states at a target pH of 7.4 ± 0.5.
-
Perform an energy minimization of the ligand structure.
-
-
-
Receptor Grid Generation:
-
Rationale: The docking software needs to know where the binding site is. A grid is generated that encompasses the active site, pre-calculating the potential energy for different atom types at each grid point. This dramatically speeds up the subsequent docking calculation.
-
Procedure:
-
Define the binding site by selecting the co-crystallized ligand from a reference structure or by identifying key active site residues.
-
Generate a grid box that extends approximately 10-15 Å beyond the defined active site atoms.
-
-
-
Ligand Docking & Scoring:
-
Rationale: This is the core of the experiment. The software systematically samples thousands of possible conformations and orientations of the flexible ligand within the rigid receptor grid. Each "pose" is evaluated by a scoring function that estimates the binding free energy.
-
Procedure:
-
-
Pose Analysis & Validation:
-
Rationale: The top-scoring pose is not always the correct one. It's crucial to visually inspect the results and apply scientific judgment. A key validation step is to "re-dock" the original co-crystallized ligand back into its own protein structure. The software should be able to reproduce the experimentally observed binding mode with high fidelity (typically <2.0 Å RMSD).[18]
-
Procedure:
-
Analyze the top-scoring poses for key interactions (e.g., hydrogen bonds to the hinge region, hydrophobic contacts).
-
Ensure the predicted binding mode is chemically sensible and consistent with known SAR for the target.
-
-
From Silico to Vitro: The Necessity of Experimental Validation
While docking studies are invaluable for generating hypotheses, they are predictions. These computational results must be validated by empirical data.[19] The most common method is an in vitro kinase assay, which directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining a compound's IC₅₀ (the concentration required to inhibit 50% of the kinase activity) using an assay that measures the amount of ATP remaining after a kinase reaction.[20][21]
-
Compound Preparation:
-
Rationale: To determine the IC₅₀, the inhibitor must be tested across a range of concentrations.
-
Procedure: Prepare a 10-point serial dilution of the test compound (e.g., starting at 10 µM) in DMSO.
-
-
Kinase Reaction Setup:
-
Rationale: The kinase, its substrate, and the inhibitor are combined to allow for binding before the reaction is initiated.
-
Procedure:
-
In a 384-well microplate, add the kinase enzyme solution to wells containing the diluted test compound. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase.
-
-
-
Initiation and Incubation:
-
Rationale: The enzymatic reaction is started by adding the energy source (ATP) and the molecule to be phosphorylated (substrate).
-
Procedure:
-
Initiate the reaction by adding a solution containing the kinase's specific peptide substrate and ATP. The ATP concentration should be near its Michaelis-Menten constant (Kₘ) for accurate IC₅₀ determination.
-
Incubate for 60 minutes at room temperature, allowing the phosphorylation reaction to proceed.
-
-
-
Signal Detection:
-
Rationale: A detection reagent is added that contains luciferase and luciferin. This enzyme system produces light in the presence of ATP. The amount of light is inversely proportional to the kinase activity (more kinase activity = less ATP remaining = less light).
-
Procedure:
-
Add a "Kinase-Glo®" or similar detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction.[20]
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence on a plate reader.
-
-
-
Data Analysis:
-
Rationale: The raw luminescence data is converted into percent inhibition, which is then plotted against the compound concentration to calculate the IC₅₀ value.
-
Procedure:
-
Normalize the data to the controls (% Inhibition = 1 - [(Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme)] * 100).
-
Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀.
-
-
Conclusion and Future Directions
This guide demonstrates that heterocyclic scaffolds, particularly the 2-aminothiazole core, are exceptionally valuable starting points for the design of potent kinase inhibitors. Comparative docking studies, when coupled with rigorous experimental validation, provide a powerful paradigm for drug discovery. The analysis suggests that a this compound core is a promising scaffold, offering key hydrogen bonding capabilities and vectors for modification to enhance potency and selectivity.
Future work should focus on synthesizing a focused library of inhibitors based on this and other promising heterocyclic cores. By systematically exploring the Structure-Activity Relationship (SAR), researchers can optimize lead compounds. These optimized leads should then be profiled against a broad panel of kinases to confirm selectivity and subsequently advanced into cellular and in vivo models to assess their true therapeutic potential. The integration of computational and experimental approaches will continue to be the most effective strategy for developing the next generation of targeted kinase inhibitor therapies.
References
- 1. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma [mdpi.com]
- 2. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 16. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-isopropylthiazole
For professionals engaged in the fast-paced world of research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational pillars of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, operational framework for the safe disposal of 2-Bromo-4-isopropylthiazole, a heterocyclic compound whose handling requires meticulous attention to detail. By understanding the causality behind these disposal protocols, we can ensure a safe environment for ourselves and our colleagues while upholding the highest standards of scientific integrity.
Hazard Assessment and a Precautionary Approach
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, established principles of chemical safety dictate a precautionary approach. We must infer its hazard profile based on its structural motifs—a brominated aromatic system and a thiazole ring. Thiazole derivatives are known for a wide range of biological activities, and halogenated organic compounds are often classified as hazardous and environmentally persistent.[1][2] Therefore, this compound must be treated as hazardous waste until proven otherwise.
Key potential hazards include acute toxicity if swallowed, inhaled, or in contact with skin; skin and eye irritation; and potential long-term aquatic toxicity.[3][4] All handling and disposal operations must be predicated on mitigating these potential risks.
Table 1: Summary of Potential Hazards and Recommended Safety Precautions
| Hazard Category | Potential Effects | Recommended Handling Precautions |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] | Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood. Avoid generating dust or aerosols.[5][6] |
| Skin Corrosion/Irritation | May cause significant skin irritation upon contact.[4][7] | Prevent all skin contact by using appropriate personal protective equipment. Wash hands and any exposed skin thoroughly after handling. |
| Serious Eye Damage/Irritation | May cause serious and potentially lasting eye irritation or damage.[4][7] | Avoid all contact with eyes. Use of safety goggles with side-shields or a full-face shield is mandatory.[8] |
| Aquatic Toxicity | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[4] | Do not allow the chemical or its containers to be released into the environment. Prevent entry into drains and waterways.[3] |
Regulatory Framework: Adherence to Federal Standards
The disposal of chemical waste is not an ad-hoc process; it is rigorously governed by federal and state regulations. In the United States, the two primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from its generation to its final disposal ("cradle-to-grave").[9] this compound waste must be identified, managed, and disposed of according to the standards outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[10][11]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment for all personnel.[12] This includes providing adequate training on chemical hazards, implementing written health and safety plans, and ensuring the use of appropriate Personal Protective Equipment (PPE) during waste handling operations, as detailed in standards like the Hazard Communication Standard (29 CFR 1910.1200).[13][14][15]
Compliance is not optional. It is a legal and ethical obligation. Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these specific regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the proper PPE must be donned. This equipment is non-negotiable and serves to prevent exposure through all potential routes.
Table 2: Required Personal Protective Equipment (PPE) for Disposal Operations
| PPE Item | Specification | Rationale and Causality |
|---|---|---|
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | Prevents dermal absorption, a primary route of exposure for many organic compounds. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[8] | Protects against accidental splashes of liquid waste or contact with solid dust particles, preventing serious eye irritation or damage. |
| Lab Coat | A standard laboratory coat, preferably one with chemical-resistant properties. | Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[7] |
| Respiratory Protection | Operations should be confined to a chemical fume hood. If there is a risk of aerosol or dust generation outside a hood, a NIOSH-approved respirator is necessary.[5] | Prevents inhalation of potentially toxic airborne particles or vapors. |
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure that every step, from collection to final hand-off, is conducted safely and in compliance with regulations.
Step 1: Waste Identification and Segregation
The principle of waste segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[4]
-
Identify: All materials contaminated with this compound are considered hazardous waste. This includes the pure compound, reaction residues, contaminated solvents, and disposable materials (e.g., gloves, weighing paper, pipette tips).[16]
-
Segregate: This waste stream must be classified as halogenated organic waste .
Step 2: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Container Selection: Use a designated, chemically compatible, and leak-proof waste container with a secure, sealable lid.[17]
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label immediately upon starting waste collection. The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
An accurate list of all container contents (e.g., if in a solvent, list the solvent).
-
The associated hazards (e.g., "Toxic," "Irritant").[16]
-
Step 3: Spill and Decontamination Procedures
Accidents can happen. A prepared response is crucial.
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.
-
Cleanup: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.[16]
-
Collection: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[7] Avoid raising dust.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
PPE: Wear full PPE during the entire cleanup process.
Step 4: Storage and Final Disposal
-
Storage: Keep the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. The container must remain closed except when adding waste.[17]
-
Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4] Provide them with a complete and accurate description of the waste. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[4]
Disposal Workflow: A Visual Guide
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
References
- 1. ijrpr.com [ijrpr.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 15. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling 2-Bromo-4-isopropylthiazole: From Core Principles to Practical Execution
As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-Bromo-4-isopropylthiazole demands a synthesis of intellectual rigor and uncompromising safety. This molecule, a member of the versatile thiazole family of heterocyclic compounds, holds significant promise in medicinal chemistry.[1][2][3][4] However, its potential is matched by its hazards. This guide moves beyond a simple checklist, offering a procedural and philosophical framework for handling this compound, ensuring that both scientific integrity and personal safety are held to the highest standard.
Foundational Hazard Assessment: The 'Why' Behind the 'How'
Understanding the intrinsic risks of this compound is the critical first step in developing a robust safety protocol. Its hazard profile dictates every equipment choice and procedural step that follows. The compound is not merely a reagent; it is a combination of chemical properties that must be respected.
Based on data from structurally similar compounds and safety data sheets (SDS), the primary hazards are summarized below.[5][6][7]
| Hazard Classification | Description of Risk | Implication for Handling |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5][6] | Requires a multi-layered PPE approach to prevent all routes of exposure: dermal, oral, and respiratory. |
| Skin & Eye Irritation | Causes irritation to skin and serious irritation to eyes.[5][6][8] | Mandates direct barrier protection for skin and eyes, such as gloves and sealed goggles. |
| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][7] | Necessitates strict control of the work environment, including the use of spark-proof tools, proper grounding, and elimination of all ignition sources.[5][9][10] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[6][8] Long-term or repeated exposure may pose additional health risks, including potential reproductive harm.[7] | Engineering controls like fume hoods are non-negotiable. Respiratory protection may be required. |
The Core PPE Protocol: An Integrated Safety System
Personal Protective Equipment is not a collection of discrete items but an integrated system designed to create a complete barrier between you and the chemical hazard. Each component has a specific function, and its effectiveness depends on proper selection and use.
-
What to Use: Wear tightly fitting safety goggles with side-shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][8] In situations with a higher risk of splashing, supplement goggles with a full-face shield.
-
Causality: The irritant nature of this compound demands a complete seal around the eyes.[5][6] Standard safety glasses do not provide sufficient protection from splashes or vapors that can easily circumvent the lenses.
-
Gloves: Use chemically resistant gloves, such as nitrile, and inspect them for any signs of degradation or perforation before each use. Double-gloving is a recommended best practice when handling acutely toxic materials.
-
Lab Coat/Gown: A flame-resistant laboratory coat is mandatory. For larger quantities or tasks with a high splash potential, a chemically impervious apron or gown should be worn over the lab coat.[11]
-
Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[5][12]
-
Secondary Control: If engineering controls are insufficient, or during emergency situations like a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors is required.[5][11]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow integrates the PPE protocol into a logical sequence of operations, from preparation to disposal. It is designed to be a self-validating system where each step confirms the safety of the next.
Step 1: Pre-Handling Verification
-
Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure that a safety shower and eyewash station are accessible and unobstructed.[5][8]
-
Locate the appropriate spill kit and fire extinguisher (CO2, dry chemical, or foam).[5][7][11]
-
Prepare all necessary equipment (glassware, reagents, non-sparking tools) and place them inside the fume hood to minimize movement during handling.[5]
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Wash and dry hands thoroughly.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Chemical Handling
-
Perform all transfers and manipulations of this compound deep within the fume hood.
-
Use grounding and bonding for containers to prevent static discharge.[5][10]
-
Keep the chemical container tightly closed when not in use.[5][13]
-
In case of a minor spill inside the hood, immediately absorb it with an inert material (e.g., vermiculite, sand) and place it in a designated, sealed waste container.[5]
Step 4: Doffing PPE
-
Remove the outer pair of gloves using a technique that avoids touching the contaminated surface. Dispose of them in the designated hazardous waste container.
-
Remove the lab coat, turning it inside out to contain any potential surface contamination.
-
Remove safety goggles.
-
Remove the inner pair of gloves and dispose of them.
The following diagram visualizes this procedural flow, emphasizing the cyclical nature of safety verification.
Caption: Workflow for Safe Handling of this compound.
Contingency and Disposal Plan: Managing the Unexpected
-
Accidental Exposure:
-
Skin: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[5][6][12] Seek immediate medical attention.
-
Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[5][8] Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][6] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
-
Waste Disposal:
-
All materials contaminated with this compound, including absorbent materials from spills, used gloves, and disposable labware, must be collected in a clearly labeled, sealed container.
-
The chemical itself and the collected waste must be disposed of as hazardous waste through an approved waste disposal plant, in accordance with all local, regional, and national regulations.[5][9] Brominated compounds require careful consideration for disposal to prevent environmental release.[14][15][16]
-
By embedding these safety protocols into every aspect of our workflow, we build a culture of trust and responsibility. This rigorous approach not only protects us and our colleagues but also ensures the integrity of our research as we explore the potential of molecules like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
